Product packaging for Adafosbuvir(Cat. No.:CAS No. 1613589-09-5)

Adafosbuvir

Cat. No.: B605176
CAS No.: 1613589-09-5
M. Wt: 545.5 g/mol
InChI Key: NIJYGVDQZBBONK-SEUXLIJBSA-N
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Description

Adafosbuvir is under investigation in clinical trial NCT02894905 (A Study to Evaluate the Effect of Renal Impairment on the Pharmacokinetics of AL-335).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O10P B605176 Adafosbuvir CAS No. 1613589-09-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJYGVDQZBBONK-SEUXLIJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613589-09-5
Record name Adafosbuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613589095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adafosbuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADAFOSBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S83770Y75R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Adafosbuvir Against HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adafosbuvir (formerly AL-335) is a novel phosphoramidate prodrug of a uridine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), its mechanism of action is centered on the potent and selective inhibition of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. This document provides a comprehensive technical overview of the molecular mechanism, inhibitory kinetics, and experimental methodologies used to characterize the antiviral activity of this compound.

Introduction to HCV NS5B Polymerase as a Therapeutic Target

The HCV NS5B polymerase is a key enzyme in the viral life cycle, responsible for synthesizing a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the production of new positive-strand viral genomes.[1] The active site of the NS5B polymerase is highly conserved across all HCV genotypes, making it an attractive target for the development of broad-spectrum antiviral therapies.[2] Nucleoside/nucleotide analog inhibitors are a class of DAAs that mimic natural substrates of the polymerase.[3] These agents, upon incorporation into the nascent viral RNA chain, lead to premature termination of RNA synthesis, thereby halting viral replication.[2]

The Prodrug Approach: Intracellular Activation of this compound

This compound is administered as a phosphoramidate prodrug, a strategy designed to enhance its cell permeability and ensure efficient delivery of the active nucleotide analog into hepatocytes, the primary site of HCV replication.[4] Once inside the hepatocyte, this compound undergoes a multi-step enzymatic conversion to its pharmacologically active triphosphate form, ALS-022235.[4]

This bioactivation pathway is initiated by the hydrolytic cleavage of the phosphoramidate moiety by cellular esterases, such as cathepsin A and carboxylesterase 1, to yield the monophosphate intermediate, ALS-022239.[4] Subsequent phosphorylation events, catalyzed by host cell kinases, convert the monophosphate to the diphosphate and finally to the active triphosphate, ALS-022235.[4] This intracellular trapping of the charged triphosphate metabolite concentrates the active inhibitor at its site of action.

G Figure 1. Intracellular Activation Pathway of this compound This compound This compound (Prodrug) (Extracellular) Hepatocyte Hepatocyte This compound->Hepatocyte Cellular Uptake Adafosbuvir_intra This compound ALS_022239 ALS-022239 (Monophosphate) Adafosbuvir_intra->ALS_022239 Esterases (Cathepsin A, CES1) ALS_022235_DP Diphosphate Intermediate ALS_022239->ALS_022235_DP Host Kinases ALS_022235 ALS-022235 (Active Triphosphate) ALS_022235_DP->ALS_022235 Host Kinases NS5B HCV NS5B Polymerase ALS_022235->NS5B Competitive Binding Inhibition Inhibition of RNA Replication NS5B->Inhibition

Caption: Intracellular activation cascade of this compound.

Molecular Mechanism of NS5B Polymerase Inhibition

The active triphosphate metabolite of this compound, ALS-022235, acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase.[4] Structurally mimicking UTP, ALS-022235 binds to the active site of the enzyme.[4] Upon incorporation into the elongating viral RNA strand, it functions as a non-obligate chain terminator.[4] The presence of specific modifications on the sugar moiety of the nucleoside analog sterically hinders the formation of a phosphodiester bond with the subsequent incoming nucleotide, thereby preventing further extension of the RNA chain and effectively terminating viral replication.[5]

G Figure 2. Mechanism of Chain Termination by this compound's Active Metabolite cluster_NS5B NS5B Polymerase Active Site Template HCV RNA Template Primer Nascent RNA Strand Incorporation Incorporation Primer->Incorporation Next Nucleotide Position Incoming_NTP Incoming Natural NTP Incoming_NTP->Incorporation Natural Substrate ALS_022235 ALS-022235 (this compound-TP) ALS_022235->Incorporation Competitive Inhibitor Elongation Chain Elongation Incorporation->Elongation If Natural NTP Termination Chain Termination Incorporation->Termination If ALS-022235

Caption: Competitive inhibition and chain termination by ALS-022235.

Quantitative Analysis of Inhibitory Activity

The antiviral potency of this compound and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters.

Table 1: In Vitro Inhibition of HCV NS5B Polymerase by this compound's Active Triphosphate Metabolite (ALS-022235)

Compound/MetaboliteAssay TypeParameterValue
Triphosphates of 4'-fluoro-2'-C-substituted uridine analoguesCell-Free NS5B Polymerase InhibitionIC₅₀As low as 27 nM[4]
This compound (AL-335)Cell-Free NS5B Polymerase InhibitionIC₅₀As low as 70 nM[4]

Table 2: Antiviral Activity of this compound in Cell-Based Assays

CompoundAssay TypeParameterValue
This compound (AL-335)HCV Subgenomic Replicon AssayEC₅₀As low as 20 nM

Detailed Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the direct inhibitory effect of the triphosphate metabolite of this compound (ALS-022235) on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility)

  • RNA template (e.g., a homopolymeric or heteropolymeric sequence)

  • RNA primer

  • Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP)

  • ALS-022235 (triphosphate metabolite of this compound)

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of ALS-022235 in the reaction buffer.

  • In a microtiter plate, combine the reaction buffer, RNA template, RNA primer, and a mix of three non-radiolabeled rNTPs.

  • Add the serially diluted ALS-022235 or vehicle control to the appropriate wells.

  • Initiate the reaction by adding a mixture of the purified NS5B enzyme and the radiolabeled rNTP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled rNTPs.

  • Measure the incorporated radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of ALS-022235 relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of the this compound prodrug to inhibit HCV RNA replication within human hepatoma cells.

Materials:

  • Huh-7 human hepatoma cell line

  • HCV subgenomic replicon RNA (containing a reporter gene, e.g., luciferase)

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Electroporation apparatus

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Culture Huh-7 cells to the appropriate confluency.

  • Harvest and wash the cells, then resuspend in a suitable buffer for electroporation.

  • Mix the cell suspension with the HCV subgenomic replicon RNA and perform electroporation to introduce the RNA into the cells.

  • Plate the electroporated cells in multi-well plates and allow them to adhere.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the cell plates with the medium containing the serially diluted this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) to allow for HCV replication and drug action.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of HCV replication for each concentration of this compound relative to the vehicle control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Intracellular Metabolism and Phosphorylation Assay in Primary Human Hepatocytes

This assay is designed to quantify the conversion of the this compound prodrug to its active triphosphate metabolite within primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing and plating media

  • Collagen-coated culture plates

  • This compound

  • Lysis buffer (e.g., methanol/water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Thaw and plate the primary human hepatocytes on collagen-coated plates according to established protocols.

  • Allow the cells to acclimate and form a monolayer.

  • Treat the hepatocytes with a known concentration of this compound for various time points.

  • At each time point, wash the cells with cold phosphate-buffered saline to remove extracellular drug.

  • Lyse the cells with the lysis buffer and collect the cell lysates.

  • Process the lysates to precipitate proteins and extract the intracellular metabolites.

  • Analyze the cell extracts using a validated LC-MS/MS method to quantify the intracellular concentrations of this compound, its monophosphate intermediate (ALS-022239), and its active triphosphate metabolite (ALS-022235).

  • Plot the intracellular concentrations of each metabolite over time to determine the kinetics of prodrug activation.

G Figure 3. Experimental Workflow for Characterizing this compound cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_metabolism Metabolism Studies NS5B_Assay NS5B Polymerase Inhibition Assay IC50 Determine IC₅₀ NS5B_Assay->IC50 ALS_022235 ALS-022235 (Active Triphosphate) ALS_022235->NS5B_Assay Replicon_Assay HCV Replicon Assay EC50 Determine EC₅₀ Replicon_Assay->EC50 Adafosbuvir_prodrug This compound (Prodrug) Adafosbuvir_prodrug->Replicon_Assay Hepatocyte_Assay Primary Human Hepatocyte Assay Adafosbuvir_prodrug->Hepatocyte_Assay Metabolite_Quant Quantify Intracellular Metabolites (LC-MS/MS) Hepatocyte_Assay->Metabolite_Quant

Caption: Overview of key experimental workflows.

Conclusion

This compound is a potent uridine nucleotide analog inhibitor of the HCV NS5B polymerase that leverages a phosphoramidate prodrug approach for efficient delivery to hepatocytes. Its mechanism of action involves intracellular conversion to an active triphosphate metabolite that competitively inhibits the viral polymerase and acts as a chain terminator of viral RNA synthesis. The low nanomolar potency observed in both enzymatic and cell-based assays underscores its promise as a therapeutic agent for the treatment of chronic hepatitis C. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar antiviral compounds.

References

The Genesis of a Pan-Genotypic HCV Inhibitor: A Technical Deep Dive into the Discovery and Synthesis of Adafosbuvir (AL-335)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical-to-clinical development of Adafosbuvir (AL-335), a novel uridine-based nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Alios BioPharma, later acquired by Johnson & Johnson, this compound emerged as a promising pangenotypic direct-acting antiviral agent.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the core scientific data, experimental methodologies, and the strategic design of this potent antiviral compound.

Executive Summary

This compound (AL-335) is a phosphoramidate prodrug designed for efficient delivery of its active triphosphate form into hepatocytes, the primary target of HCV infection.[3] As a nucleoside inhibitor, it mimics natural substrates of the viral RNA-dependent RNA polymerase (NS5B), leading to chain termination of the nascent viral RNA and potent inhibition of viral replication.[3] Preclinical studies demonstrated pangenotypic activity with low nanomolar to sub-micromolar efficacy in HCV replicon systems.[4][5] Clinical trials in both healthy volunteers and HCV-infected patients have shown this compound to be well-tolerated with a favorable pharmacokinetic profile, leading to rapid and significant dose-dependent reductions in HCV RNA levels.[3][6]

Mechanism of Action: A Targeted Disruption of Viral Replication

This compound's therapeutic effect is contingent on its intracellular conversion to the active triphosphate metabolite, ALS-022235. This multi-step activation pathway is a key design element of the prodrug strategy.

Intracellular Activation Cascade

The intracellular journey of this compound from an inactive prodrug to a potent viral polymerase inhibitor is a cascade of enzymatic conversions.

Adafosbuvir_Activation cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (AL-335) (Prodrug) ALS022399 ALS-022399 (Monophosphate Precursor) This compound->ALS022399 Esterases ALS022227 ALS-022227 (Nucleoside Metabolite) ALS022399->ALS022227 Phosphoramidase Active_TP ALS-022235 (Active Triphosphate) ALS022227->Active_TP Cellular Kinases (Phosphorylation) HCV_NS5B HCV NS5B Polymerase Active_TP->HCV_NS5B Chain_Termination RNA Chain Termination HCV_NS5B->Chain_Termination Inhibition

Caption: Intracellular activation pathway of this compound (AL-335).

Once inside the hepatocyte, this compound is rapidly metabolized by esterases to its monophosphate precursor, ALS-022399.[3] Subsequent cleavage of the phosphoramidate moiety by a phosphoramidase yields the nucleoside metabolite, ALS-022227.[3] This nucleoside then undergoes two successive phosphorylation steps by cellular kinases to form the active triphosphate, ALS-022235.[3] This active metabolite acts as a competitive inhibitor of the HCV NS5B polymerase, and its incorporation into the growing viral RNA chain leads to premature termination, thus halting viral replication.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (AL-335)
ParameterHCV GenotypeValue (μM)Reference
EC50 GT1a0.04[4]
GT1b0.06 - 0.07[4]
GT2b0.04[4]
IC50 (NS5B Polymerase) N/A0.027 (as triphosphate)[5]
Table 2: Population Pharmacokinetic Parameters of this compound and its Metabolites
ParameterThis compound (AL-335)ALS-022399ALS-022227Reference
Apparent Linear Clearance 3300 L/h1910 L/hN/A[7][8]
Vmax (Nonlinear Elimination) N/AN/A84,799 ng/h[7][8]
Km (Nonlinear Elimination) N/AN/A450.2 ng/mL[7][8]
Half-life (t1/2) ≤ 1 hN/AN/A[8]
Table 3: Clinical Efficacy of this compound (800 mg QD for 7 days)
Patient CohortMean Maximum HCV RNA Reduction (log10 IU/mL)Reference
Non-cirrhotic, GT1-4 4.0 - 4.8[6]
Cirrhotic, GT1 3.5[6]

Core Synthesis of this compound (AL-335)

The synthesis of this compound leverages a phosphoramidate prodrug approach applied to a 4'-fluoro-2'-C-methyluridine nucleoside core. The key steps involve the stereoselective introduction of the phosphoramidate moiety at the 5'-hydroxyl position of the modified nucleoside.

Adafosbuvir_Synthesis Starting_Material 4'-Fluoro-2'-C-methyluridine Coupling Coupling Reaction Starting_Material->Coupling Phosphoramidating_Reagent Phosphoramidating Reagent (e.g., Phenyl-(L-alaninyl)-methoxy- phosphorochloridate) Phosphoramidating_Reagent->Coupling This compound This compound (AL-335) Coupling->this compound Stereoselective Phosphoramidation

Caption: Simplified synthetic workflow for this compound (AL-335).

While specific, detailed synthetic procedures are proprietary, the general approach involves the reaction of the protected 4'-fluoro-2'-C-methyluridine with a suitable phosphoramidating agent, such as a phenyl-(L-alaninyl)-methoxy-phosphorochloridate, in the presence of a non-nucleophilic base. The stereochemistry at the phosphorus center is crucial for optimal biological activity and is a key consideration in the synthetic design and purification processes.

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for determining the in vitro efficacy of antiviral compounds against HCV replication.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which a 50% reduction in luciferase activity is observed, is calculated by non-linear regression analysis of the dose-response curve.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of this compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), including a digoxigenin-labeled UTP.

  • Inhibitor Addition: The active triphosphate of this compound (ALS-022235) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The polymerization reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period.

  • Detection: The reaction products are captured on a streptavidin-coated plate and the incorporated digoxigenin-labeled UTP is detected using an anti-digoxigenin antibody conjugated to alkaline phosphatase, followed by the addition of a chemiluminescent substrate.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound (AL-335) represents a significant advancement in the development of direct-acting antivirals for the treatment of hepatitis C. Its design as a phosphoramidate prodrug of a modified uridine nucleoside facilitates efficient delivery to hepatocytes and intracellular conversion to its active triphosphate form. The potent, pangenotypic inhibition of the HCV NS5B polymerase, coupled with a favorable pharmacokinetic and safety profile, underscores the potential of this compound in the therapeutic arsenal against HCV. The data and methodologies presented in this whitepaper provide a comprehensive technical foundation for understanding the discovery and development of this compound.

References

Adafosbuvir: A Technical Guide to a Uridine-Based Nucleotide Analogue Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adafosbuvir (formerly known as AL-335) is a novel, orally bioavailable uridine-based nucleotide analogue prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a phosphoramidate prodrug, this compound is designed for efficient delivery into hepatocytes, where it undergoes metabolic activation to its triphosphate form, ALS-022235. This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural uridine triphosphate, ALS-022235 is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, contributing to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The advent of direct-acting antivirals (DAAs) has revolutionized HCV treatment, with nucleotide and nucleoside analogues that target the NS5B polymerase being a cornerstone of many therapeutic regimens.[2] this compound was developed by Alios BioPharma, a subsidiary of Johnson & Johnson, as a next-generation nucleotide analogue with pangenotypic potential.[3] Its prodrug strategy aims to overcome the limitations of administering charged nucleoside monophosphates, thereby enhancing intracellular delivery and subsequent phosphorylation to the active triphosphate form.[1][2]

Mechanism of Action

This compound's antiviral activity is contingent on its intracellular conversion to the active triphosphate metabolite, ALS-022235.[3] This multi-step process is initiated by the cleavage of the phosphoramidate moiety by cellular enzymes. The resulting monophosphate is then sequentially phosphorylated by host cell kinases to the diphosphate and finally to the active triphosphate form.[4]

ALS-022235 functions as a competitive inhibitor of the HCV NS5B polymerase.[4] By mimicking the structure of the natural uridine triphosphate, it binds to the active site of the viral polymerase.[5] Once incorporated into the growing viral RNA chain, the modified sugar moiety of ALS-022235 prevents the formation of the subsequent phosphodiester bond, effectively terminating RNA elongation and halting viral replication.[5]

dot

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (AL-335) Adafosbuvir_intra This compound This compound->Adafosbuvir_intra Cellular Uptake ALS-022399 ALS-022399 (Monophosphate Intermediate) Adafosbuvir_intra->ALS-022399 Esterases ALS-022227_DP Diphosphate Intermediate ALS-022399->ALS-022227_DP Host Kinases ALS-022235 ALS-022235 (Active Triphosphate) ALS-022227_DP->ALS-022235 Host Kinases NS5B HCV NS5B Polymerase ALS-022235->NS5B Incorporation RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Metabolic activation and mechanism of action of this compound.

In Vitro Efficacy

The antiviral activity of this compound and its analogues has been evaluated in various in vitro systems, primarily utilizing HCV subgenomic replicon assays and enzymatic assays with purified NS5B polymerase.

HCV Replicon Assays

HCV replicon systems are instrumental in assessing the intracellular antiviral activity of compounds in a cell-based model of HCV RNA replication. The phosphoramidate prodrugs of 4'-fluoro-2'-C-substituted uridines, including this compound, have demonstrated potent activity in these assays.

CompoundHCV GenotypeReplicon Assay EC50 (nM)
This compound (AL-335) 1b20[4]
Uridine Analogue Prodrugs Not Specifiedas low as 20[6]
Guanosine Analogue Prodrugs Not Specifiedas low as 5[6]
NS5B Polymerase Inhibition

The inhibitory activity of the active triphosphate form of this compound and related analogues against the HCV NS5B polymerase has been determined using in vitro enzymatic assays.

Compound (Triphosphate form)HCV GenotypeNS5B Polymerase IC50 (nM)
4'-fluoro-2'-C-substituted uridines 1bas low as 27[4][7]
Guanosine analogues Not Specifiedas low as 130[6]

In Vivo and Preclinical Studies

Preclinical evaluation of this compound in animal models has been crucial in determining its pharmacokinetic profile and preliminary efficacy.

Animal Models

Due to the narrow host range of HCV, preclinical in vivo studies often rely on surrogate models.[8] Humanized mouse models, where mouse hepatocytes are replaced with human hepatocytes, are valuable for studying HCV infection and the efficacy of antiviral agents.[9][10] These models, along with other rodent models, have been used to assess the delivery and metabolism of this compound to the liver.[8][11]

dot```dot digraph "Preclinical_Evaluation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"In_Vitro_Screening" [label="In Vitro Screening\n(Replicon & Enzyme Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lead_Optimization" [label="Lead Optimization\n(this compound Selection)", fillcolor="#FBBC05", fontcolor="#202124"]; "Animal_Model_Selection" [label="Animal Model Selection\n(e.g., Humanized Mice)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "PK_PD_Studies" [label="Pharmacokinetic/\nPharmacodynamic Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Efficacy_Evaluation" [label="Efficacy Evaluation\n(Viral Load Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Toxicology_Studies" [label="Toxicology Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Clinical_Trials" [label="Phase I/II\nClinical Trials", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

"In_Vitro_Screening" -> "Lead_Optimization"; "Lead_Optimization" -> "Animal_Model_Selection"; "Animal_Model_Selection" -> "PK_PD_Studies"; "PK_PD_Studies" -> "Efficacy_Evaluation"; "Efficacy_Evaluation" -> "Toxicology_Studies"; "Toxicology_Studies" -> "Clinical_Trials"; }

Caption: Workflow of a typical HCV subgenomic replicon assay.
In Vitro HCV NS5B Polymerase Inhibition Assay

This enzymatic assay measures the direct inhibitory effect of the active triphosphate form of a nucleotide analogue on the HCV NS5B polymerase.

Methodology:

  • Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (e.g., from genotype 1b) is purified. A homopolymeric RNA template (e.g., poly(A)) and an oligo(U) primer are used as the substrate. [12]2. Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the reaction buffer, purified NS5B polymerase, the RNA template/primer, and varying concentrations of the triphosphate form of this compound (ALS-022235) or a control inhibitor.

  • Initiation of Reaction: The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled UTP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled or fluorescently labeled RNA is captured (e.g., on a filter plate). The amount of incorporated label is quantified using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration. [12]

Conclusion

This compound represents a significant advancement in the development of uridine-based nucleotide analogue prodrugs for the treatment of HCV. Its well-defined mechanism of action, potent pangenotypic in vitro activity, and favorable preclinical and early clinical pharmacokinetic profiles underscore its potential as a valuable component of combination therapies for HCV infection. The detailed experimental methodologies provided in this guide offer a framework for the continued evaluation of this compound and the development of next-generation NS5B inhibitors. Further clinical investigation is warranted to fully establish its efficacy and safety in diverse patient populations.

References

The Core Mechanism of Adafosbuvir in Halting HCV RNA Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of potent and effective direct-acting antivirals (DAAs). Among the key targets for these therapeutic agents is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. Adafosbuvir (formerly known as AL-335), a uridine-based nucleotide analog, represents a significant advancement in the class of NS5B inhibitors. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's role in the inhibition of HCV RNA replication, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.

Mechanism of Action: A Prodrug Approach to Viral Suppression

This compound is a phosphoramidate prodrug, a molecular entity engineered for efficient delivery into hepatocytes, the primary site of HCV replication.[1][2] Once inside the host cell, this compound undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form.[1] This active metabolite structurally mimics the natural uridine triphosphate (UTP), allowing it to be recognized by the HCV NS5B polymerase.[1]

The core of this compound's antiviral activity lies in its ability to act as a chain terminator during viral RNA synthesis.[3] The active triphosphate metabolite is incorporated into the nascent viral RNA strand by the NS5B polymerase.[1] However, due to modifications in its sugar moiety, the incorporated this compound molecule prevents the addition of subsequent nucleotides, effectively halting the elongation of the RNA chain.[3] This premature termination of RNA replication disrupts the production of new viral genomes, thereby suppressing viral propagation.[1]

Quantitative Data on Antiviral Activity

While specific quantitative data for this compound is not extensively available in the public domain, data from the development of 4'-fluoro-2'-C-substituted uridine analogues, including the lead compound that became this compound (AL-335), provide valuable insights into its potency.

Compound ClassAssay TypeTargetPotency (IC50/EC50)Reference
4'-Fluoro-2'-C-substituted uridine triphosphatesBiochemical AssayHCV NS5B PolymeraseIC50 as low as 27 nM[1]
4'-Fluoro-2'-C-substituted uridine phosphoramidate prodrugsCell-based HCV Replicon AssayHCV ReplicationEC50 as low as 20 nM[1]
AL-516 (Guanosine-based nucleotide analog from Alios)Cell-based HCV Replicon Assay (Genotype 1b)HCV ReplicationEC50 of 7 nM[2]
AL-516 (Guanosine-based nucleotide analog from Alios)Cell-based Chimeric Replicon Assay (Genotypes 1-4)HCV ReplicationEC50 < 10 nM[2]

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, the following sections describe generalized methodologies for the key assays used to characterize NS5B inhibitors.

HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified recombinant HCV NS5B polymerase.

Principle: The assay quantifies the incorporation of a labeled nucleotide triphosphate (e.g., [³H]-UTP) into a newly synthesized RNA strand using a synthetic RNA template and primer. The reduction in incorporated radioactivity in the presence of the inhibitor is a measure of its inhibitory potency.

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a synthetic homopolymeric template/primer such as poly(A)/oligo(U), and non-labeled nucleotide triphosphates (ATP, CTP, GTP).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., the triphosphate form of a nucleoside analog) are added to the reaction wells.

  • Enzyme and Labeled Nucleotide Addition: Purified recombinant HCV NS5B polymerase and the labeled nucleotide triphosphate (e.g., [³H]-UTP) are added to initiate the reaction.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using trichloroacetic acid (TCA) and collected on a filter plate.

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay (Cell-based Assay)

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within a cellular context.

Principle: Human hepatoma cells (e.g., Huh-7) are engineered to harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins (including NS5B) and a reporter gene (e.g., luciferase). The level of reporter gene expression is directly proportional to the level of replicon RNA replication.

Generalized Protocol:

  • Cell Culture: Huh-7 cells harboring the HCV subgenomic replicon are cultured in appropriate media.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The treated cells are incubated for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine if the observed reduction in reporter activity is due to antiviral effect or cellular toxicity.

  • Data Analysis: The EC50 value (the concentration of the compound that reduces HCV replication by 50%) is calculated from the dose-response curve of the reporter gene activity. The CC50 value (the concentration that reduces cell viability by 50%) is determined from the cytotoxicity assay. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm cluster_replication HCV Replication Complex This compound (Prodrug) This compound (Prodrug) This compound Monophosphate This compound Monophosphate This compound (Prodrug)->this compound Monophosphate Esterases This compound Diphosphate This compound Diphosphate This compound Monophosphate->this compound Diphosphate Kinases Active Triphosphate Metabolite Active Triphosphate Metabolite This compound Diphosphate->Active Triphosphate Metabolite Kinases HCV NS5B Polymerase HCV NS5B Polymerase Active Triphosphate Metabolite->HCV NS5B Polymerase Inhibition Active Triphosphate Metabolite->HCV NS5B Polymerase Nascent HCV RNA Nascent HCV RNA HCV NS5B Polymerase->Nascent HCV RNA RNA Elongation HCV RNA Template HCV RNA Template HCV RNA Template->HCV NS5B Polymerase Chain Termination Chain Termination Nascent HCV RNA->Chain Termination G Start Start Seed Huh-7 cells with HCV replicon Seed Huh-7 cells with HCV replicon Start->Seed Huh-7 cells with HCV replicon Treat cells with serial dilutions of this compound Treat cells with serial dilutions of this compound Seed Huh-7 cells with HCV replicon->Treat cells with serial dilutions of this compound Incubate for 48-72 hours Incubate for 48-72 hours Treat cells with serial dilutions of this compound->Incubate for 48-72 hours Perform parallel cytotoxicity assay (e.g., MTS) Perform parallel cytotoxicity assay (e.g., MTS) Incubate for 48-72 hours->Perform parallel cytotoxicity assay (e.g., MTS) Lyse cells Lyse cells Incubate for 48-72 hours->Lyse cells Calculate CC50 Calculate CC50 Perform parallel cytotoxicity assay (e.g., MTS)->Calculate CC50 Measure Luciferase activity Measure Luciferase activity Lyse cells->Measure Luciferase activity Calculate EC50 Calculate EC50 Measure Luciferase activity->Calculate EC50 Determine Selectivity Index (SI) Determine Selectivity Index (SI) Calculate EC50->Determine Selectivity Index (SI) Calculate CC50->Determine Selectivity Index (SI) End End Determine Selectivity Index (SI)->End

References

A Technical Guide to the Early-Stage Pharmacokinetics and Bioavailability of Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Notice: Initial searches for "Adafosbuvir" did not yield specific results for a drug with that name. However, extensive information is available for Sofosbuvir , a structurally similar and prominent antiviral agent for the treatment of Hepatitis C. Additionally, a newer drug named Alfosbuvir is currently in clinical development. This guide will focus on the early-stage pharmacokinetics and bioavailability of Sofosbuvir, the likely subject of interest.

Introduction

Sofosbuvir (formerly GS-7977) is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme for viral replication. As a prodrug, Sofosbuvir is metabolized in the liver to its active triphosphate form, GS-461203, which then acts as a chain terminator when incorporated into newly synthesized viral RNA. This guide delves into the critical early-stage pharmacokinetic and bioavailability studies that underpinned its development.

Pharmacokinetic Profile of Sofosbuvir and its Metabolites

Early clinical studies in healthy volunteers and HCV-infected patients established the pharmacokinetic profile of Sofosbuvir and its primary circulating metabolite, GS-331007. Sofosbuvir is rapidly absorbed and metabolized, with the parent drug having a short half-life. The major, inactive metabolite, GS-331007, accounts for over 90% of the systemic exposure of drug-related material and has a significantly longer half-life.[1][2]

The following tables summarize key pharmacokinetic parameters from early studies in healthy Chinese subjects receiving a generic formulation of Sofosbuvir.

Table 1: Single Dose Pharmacokinetic Parameters of Sofosbuvir (400 mg) and GS-331007 in Healthy Chinese Subjects [3]

ParameterSofosbuvirGS-331007
Cmax (ng/mL) 733.8 ± 399.7623.2 ± 113.8
Tmax (hr) 1.0 (0.5-2.0)3.0 (2.0-4.0)
AUC0-t (ng·hr/mL) 885.6 ± 404.98533.7 ± 1530.4
AUC0-inf (ng·hr/mL) 892.4 ± 407.28911.3 ± 1582.4
t1/2 (hr) 0.6 ± 0.226.2 ± 5.4

Table 2: Multiple Dose Pharmacokinetic Parameters of Sofosbuvir (400 mg) and GS-331007 in Healthy Chinese Subjects (Day 7) [3]

ParameterSofosbuvirGS-331007
Cmax,ss (ng/mL) 978.8 ± 576.4823.3 ± 151.7
Cmin,ss (ng/mL) N/A165.7 ± 35.8
Tmax,ss (hr) 0.8 (0.5-2.0)4.0 (2.0-4.0)
AUC0-t,ss (ng·hr/mL) 1269.4 ± 616.410880.8 ± 1928.3
t1/2 (hr) 0.6 ± 0.128.5 ± 4.9

Data are presented as mean ± standard deviation, except for Tmax which is median (range). N/A: Not applicable due to rapid clearance.

Bioavailability and Effect of Food

The bioavailability of Sofosbuvir is influenced by food. Administration of a single dose of Sofosbuvir with a standardized high-fat meal was found to increase the extent of absorption by approximately 1.8-fold, while having little effect on the peak concentration (Cmax).[4] This is attributed to the slowing of the absorption rate.[4] While the European Medicines Agency recommends administration with food, the US Food and Drug Administration states it can be taken with or without food.[4]

Metabolism and Excretion

Sofosbuvir undergoes extensive metabolism primarily in the liver to form the pharmacologically active nucleoside analog triphosphate, GS-461203.[1][5][6] This is followed by dephosphorylation to the inactive nucleoside metabolite, GS-331007, which is the major circulating species.[1][6]

The primary route of excretion for Sofosbuvir and its metabolites is renal.[1] Approximately 80% of the administered dose is recovered in the urine, predominantly as GS-331007 (78%), with only a small fraction as the parent drug (3.5%).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the early clinical evaluation of Sofosbuvir.

A typical Phase I study to assess the pharmacokinetics and safety of Sofosbuvir would involve the following:

  • Study Design: An open-label, single- and multiple-dose study.[3]

  • Participants: A small cohort of healthy male and female subjects.[3]

  • Dosing Regimen:

    • Single Dose Phase: A single oral dose of 400 mg Sofosbuvir administered after an overnight fast.

    • Multiple Dose Phase: A daily oral dose of 400 mg Sofosbuvir for 7 consecutive days.[3]

  • Pharmacokinetic Sampling:

    • Blood Samples: Serial blood samples collected at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours) to measure plasma concentrations of Sofosbuvir and GS-331007.[4]

    • Urine Samples: Urine collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.[3]

  • Analytical Method: Plasma and urine concentrations of Sofosbuvir and GS-331007 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][7]

  • Safety Monitoring: Includes monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[3]

  • Study Design: A randomized, open-label, crossover study.

  • Participants: Healthy volunteers.

  • Treatments:

    • Treatment A (Fasted): A single oral dose of 400 mg Sofosbuvir after an overnight fast of at least 10 hours.

    • Treatment B (Fed): A single oral dose of 400 mg Sofosbuvir administered after a standardized high-fat breakfast.

  • Pharmacokinetic Sampling: Intensive blood sampling over 24-48 hours post-dose to characterize the Cmax and AUC of Sofosbuvir and GS-331007.

  • Washout Period: A sufficient washout period (e.g., 7 days) between treatments.[4]

Visualizations

Sofosbuvir_Metabolism cluster_absorption Gastrointestinal Tract cluster_liver Hepatocyte cluster_circulation Systemic Circulation cluster_excretion Excretion Oral Administration Oral Administration Sofosbuvir_GI Sofosbuvir Oral Administration->Sofosbuvir_GI Sofosbuvir_Hep Sofosbuvir Sofosbuvir_GI->Sofosbuvir_Hep Portal Vein Sofosbuvir_Plasma Sofosbuvir Sofosbuvir_GI->Sofosbuvir_Plasma Metabolite_X Intermediate Metabolite (GS-606574) Sofosbuvir_Hep->Metabolite_X Carboxylesterase 1 Cathepsin A GS_331007_MP GS-331007 Monophosphate Metabolite_X->GS_331007_MP HINT1 GS_461203 Active Triphosphate (GS-461203) GS_331007_MP->GS_461203 UMP-CMPK NDPK GS_331007_Circulation GS-331007 (Inactive Metabolite) GS_331007_MP->GS_331007_Circulation Dephosphorylation HCV RNA Chain\nTermination HCV RNA Chain Termination GS_461203->HCV RNA Chain\nTermination GS_331007_Plasma GS-331007 GS_331007_Circulation->GS_331007_Plasma Renal_Excretion Renal Excretion GS_331007_Plasma->Renal_Excretion

Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

PK_Workflow cluster_study_design Study Design and Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis and Reporting Participant_Screening Participant Screening (Healthy Volunteers) Dosing Drug Administration (Single and Multiple Doses) Participant_Screening->Dosing Sample_Collection Serial Blood and Urine Collection Dosing->Sample_Collection Sample_Processing Plasma and Urine Sample Processing Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of Sofosbuvir & GS-331007) Sample_Processing->LC_MS_MS PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) LC_MS_MS->PK_Parameter_Calc Statistical_Analysis Statistical Analysis PK_Parameter_Calc->Statistical_Analysis Final_Report Clinical Study Report Generation Statistical_Analysis->Final_Report

Caption: Workflow of a typical Phase I clinical pharmacokinetic study.

Conclusion

The early-stage clinical pharmacology studies of Sofosbuvir were instrumental in defining its pharmacokinetic profile, establishing the appropriate dose, and understanding its metabolic fate. These foundational studies demonstrated that Sofosbuvir is a well-tolerated oral agent with a rapid absorption and conversion to its major, inactive metabolite, GS-331007. The data gathered from these initial trials provided the essential groundwork for the subsequent successful Phase II and III clinical programs that ultimately established Sofosbuvir as a transformative therapy for patients with chronic Hepatitis C.

References

The Phosphoramidate Prodrug Strategy of Adafosbuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adafosbuvir (formerly known as AL-335) is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed by Alios BioPharma, now part of Johnson & Johnson, it represents a significant advancement in the lineage of uridine-based nucleotide analogs for antiviral therapy.[2] The clinical efficacy of this compound is rooted in its sophisticated phosphoramidate prodrug design, a strategy engineered to overcome the limitations of delivering nucleoside monophosphates into hepatocytes. This technical guide provides an in-depth exploration of the core principles of the this compound prodrug strategy, detailing its mechanism of action, metabolic activation, and key experimental data.

The Phosphoramidate Prodrug Approach: Overcoming Delivery Barriers

Nucleoside analogs are potent antiviral agents, but their therapeutic efficacy is often hampered by poor cellular uptake and inefficient conversion to the active triphosphate form. The initial phosphorylation step, catalyzed by cellular kinases, is frequently the rate-limiting step in the activation of these compounds. The phosphoramidate prodrug strategy, often referred to as the ProTide approach, circumvents this hurdle by delivering a pre-phosphorylated nucleoside into the target cell.

This strategy involves masking the negatively charged phosphate group with lipophilic moieties, thereby enhancing the molecule's ability to permeate cell membranes. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the nucleoside monophosphate, which is then rapidly anabolized to the active triphosphate metabolite.

Mechanism of Action and Metabolic Activation of this compound

The journey of this compound from an orally administered prodrug to an active inhibitor of HCV replication is a multi-step intracellular process. This activation cascade is crucial for its therapeutic effect.[3]

  • Cellular Uptake: The lipophilic phosphoramidate moiety of this compound facilitates its passive diffusion across the hepatocyte cell membrane.

  • Initial Hydrolysis: Upon entering the hepatocyte, this compound is rapidly metabolized. The first step involves the hydrolysis of the carboxyl ester group by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA). This enzymatic cleavage is a stereospecific reaction.

  • Intramolecular Cyclization and Phenyl Elimination: Following ester hydrolysis, a putative nucleophilic attack by the carboxyl group on the phosphorus atom leads to the spontaneous elimination of the phenyl group.

  • Formation of the Alaninyl Phosphate Metabolite: This intramolecular rearrangement results in the formation of an alaninyl phosphate metabolite, ALS-022399.[3][4]

  • Hint1-Mediated Cleavage: The amino acid moiety is then cleaved from ALS-022399 by the histidine triad nucleotide-binding protein 1 (Hint1), yielding the nucleoside monophosphate.

  • Phosphorylation to the Active Triphosphate: The monophosphate is subsequently phosphorylated by cellular kinases, ultimately forming the active triphosphate metabolite, ALS-022235.[3]

This active metabolite, ALS-022235, is a structural mimic of the natural uridine triphosphate nucleotide. It acts as a competitive inhibitor of the HCV NS5B polymerase, the key enzyme responsible for replicating the viral RNA genome. Incorporation of ALS-022235 into the nascent viral RNA chain leads to chain termination, thus halting viral replication.[3]

G cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Adafosbuvir_ext This compound (AL-335) Adafosbuvir_int This compound Adafosbuvir_ext->Adafosbuvir_int Passive Diffusion Metabolite_1 Carboxyl Ester Hydrolysis (CES1/CatA) Adafosbuvir_int->Metabolite_1 ALS_022399 ALS-022399 (Alaninyl Monophosphate) Metabolite_1->ALS_022399 Metabolite_2 Amino Acid Cleavage (Hint1) ALS_022399->Metabolite_2 Monophosphate Uridine Monophosphate Analog Metabolite_2->Monophosphate Kinases Cellular Kinases Monophosphate->Kinases ALS_022235 ALS-022235 (Active Triphosphate) Kinases->ALS_022235

Metabolic activation pathway of this compound.

Data Presentation

In Vitro Antiviral Activity

The pangenotypic activity of this compound has been demonstrated in HCV replicon assays. The 50% effective concentration (EC50) values against various HCV genotypes are summarized below.

HCV GenotypeEC50 (µM)Cell LineReference
GT1a0.04Huh-7[1]
GT1b0.06Huh-7[1]
GT2b0.04Huh-7[1]
GT3a0.05Huh-7[1]
GT4a0.04Huh-7[1]
In Vitro Inhibition of HCV NS5B Polymerase

The active triphosphate metabolite of this compound, ALS-022235, is a potent inhibitor of the HCV NS5B polymerase.

CompoundTargetIC50 (µM)Assay ConditionReference
2′F-2′C-Me-UTP (analogous to ALS-022235)HCV NS5B Polymerase0.21 ± 0.05RNA elongation assay[3]
Human Pharmacokinetics

Pharmacokinetic parameters of this compound and its primary metabolites have been characterized in healthy volunteers and HCV-infected subjects.

CompoundParameterValueConditionReference
This compound (AL-335) Apparent Clearance3300 L/h800 mg QD, monotherapy[4]
Half-life (t1/2)≤ 1 hAll doses[5]
ALS-022399 Apparent Clearance1910 L/h800 mg QD, monotherapy[4]
ALS-022227 Vmax84,799 ng/h800 mg QD, monotherapy[4]
Km450.2 ng/mL800 mg QD, monotherapy[4]
Clinical Efficacy

The OMEGA-1 Phase IIb clinical trial evaluated the efficacy and safety of a combination regimen of this compound (800 mg), odalasvir (25 mg), and simeprevir (75 mg) once daily for 6 or 8 weeks in treatment-naïve and -experienced patients without cirrhosis.

Treatment DurationGenotypeSustained Virologic Response (SVR12)Reference
6 WeeksGT1, 2, 4, 598.9%[6]
8 WeeksGT1, 2, 4, 597.8%[6]

Experimental Protocols

HCV Replicon Assay

This protocol outlines a general procedure for determining the in vitro antiviral activity of compounds against HCV replicons using a luciferase-based reporter assay.

1. Cell Culture and Maintenance:

  • Cell Line: Huh-7 cells or their derivatives (e.g., Huh-7-lunet) stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase) are used.[7][8]

  • Media: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), nonessential amino acids, penicillin-streptomycin, and an appropriate selection agent (e.g., G418) to maintain the replicon.[7]

2. Assay Procedure:

  • Cell Seeding: Plate the replicon-containing cells in 96-well or 384-well plates at a predetermined density to ensure logarithmic growth during the assay period.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

  • Treatment: Add the diluted compounds to the cells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]

3. Data Acquisition and Analysis:

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Cytotoxicity Assay: Simultaneously assess cell viability using a suitable method (e.g., CellTiter-Glo® or MTS assay) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the percent inhibition of HCV replication relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

G Start Start Seed_Cells Seed HCV Replicon Cells in Multi-well Plates Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Seed_Cells->Prepare_Compounds Treat_Cells Add Compounds to Cells Prepare_Compounds->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Luminescence Measure Luciferase Activity (HCV Replication) Incubate->Measure_Luminescence Measure_Viability Measure Cell Viability (Cytotoxicity) Incubate->Measure_Viability Analyze_Data Calculate EC50 and CC50 Measure_Luminescence->Analyze_Data Measure_Viability->Analyze_Data End End Analyze_Data->End

HCV replicon assay workflow.

Synthesis of this compound (AL-335)

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following is a generalized synthetic scheme based on published information.

Step 1: Preparation of the Modified Nucleoside The synthesis typically begins with a commercially available uridine derivative. A key step involves the introduction of the 4'-fluoro and 2'-C-methyl groups onto the ribose sugar. This can be achieved through a series of protection, oxidation, Grignard reaction, and fluorination steps.

Step 2: Preparation of the Phosphoramidate Moiety A chiral phosphoramidate precursor is synthesized separately. This often involves the reaction of phosphorus oxychloride with a phenol and an amino acid ester (L-alanine isopropyl ester in the case of this compound).

Step 3: Coupling of the Nucleoside and Phosphoramidate The modified nucleoside is coupled with the activated phosphoramidate moiety. This is a critical step where the stereochemistry at the phosphorus center is established. This coupling is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures, using a Grignard reagent (e.g., iPrMgCl) to deprotonate the 5'-hydroxyl group of the nucleoside.[2]

Step 4: Deprotection and Purification Finally, any protecting groups on the nucleoside are removed under appropriate conditions (e.g., acidic conditions) to yield this compound.[2] The final product is then purified using techniques such as column chromatography and crystallization.

G Uridine_Derivative Uridine Derivative Modified_Nucleoside 4'-Fluoro-2'-C-methyluridine Uridine_Derivative->Modified_Nucleoside Multi-step Synthesis Coupling Coupling Reaction (Grignard Reagent, THF) Modified_Nucleoside->Coupling Phosphorus_Oxychloride Phosphorus Oxychloride Phosphoramidate_Precursor Chiral Phosphoramidate Phosphorus_Oxychloride->Phosphoramidate_Precursor Phenol Phenol Phenol->Phosphoramidate_Precursor Amino_Acid_Ester L-Alanine Isopropyl Ester Amino_Acid_Ester->Phosphoramidate_Precursor Phosphoramidate_Precursor->Coupling Protected_this compound Protected this compound Coupling->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection This compound This compound (AL-335) Deprotection->this compound

General synthetic scheme for this compound.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a general method to assess the metabolic stability of a compound using human liver microsomes.

1. Reagents and Materials:

  • Human liver microsomes (pooled)

  • Test compound (this compound)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Initiation of Reaction: Add the test compound (dissolved in a small amount of organic solvent like DMSO) to the pre-warmed reaction mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Controls: Include negative controls without the NADPH regenerating system to assess non-enzymatic degradation.

3. Sample Analysis:

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Metabolic Stability: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • In Vitro Half-life (t1/2): Calculate the in vitro half-life using the equation: t1/2 = 0.693 / k.

Conclusion

The phosphoramidate prodrug strategy of this compound exemplifies a highly successful approach to overcoming the challenges of delivering nucleotide analogs to their intracellular target. By efficiently delivering the monophosphate precursor into hepatocytes, this compound achieves potent pangenotypic inhibition of HCV replication. The detailed understanding of its metabolic activation pathway, coupled with robust in vitro and clinical data, underscores the power of this prodrug technology in the development of effective antiviral therapies. This technical guide provides a comprehensive overview for researchers and drug development professionals engaged in the ongoing pursuit of novel antiviral agents.

References

Initial Investigations into the Antiviral Spectrum of Adafosbuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the antiviral spectrum of Adafosbuvir (also known as AL-335). The document focuses on its potent activity against Hepatitis C Virus (HCV), detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Introduction

This compound is a uridine-based nucleotide analog prodrug developed for the treatment of chronic HCV infection.[1] It is designed for efficient intracellular delivery and conversion to its active triphosphate form, which targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2] Initial studies have demonstrated its potent and pan-genotypic activity against HCV.

Mechanism of Action

This compound is a phosphoramidate prodrug that, upon entering a hepatocyte, undergoes a series of enzymatic conversions to its active triphosphate metabolite. This active form, a structural mimic of the natural uridine triphosphate, acts as a chain terminator during viral RNA synthesis. By competing with the natural nucleotide and being incorporated into the nascent viral RNA strand by the HCV NS5B polymerase, it prevents further elongation, thus halting viral replication.[3][4]

This compound Mechanism of Action Figure 1: this compound Mechanism of Action cluster_cell Hepatocyte This compound This compound (Prodrug) Intracellular_Space Intracellular Space Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Intracellular Enzymatic Activation NS5B HCV NS5B Polymerase Active_Metabolite->NS5B HCV_RNA HCV RNA Template HCV_RNA->NS5B Nascent_RNA Nascent HCV RNA NS5B->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Incorporation of Active Metabolite

Figure 1: this compound's intracellular activation and inhibition of HCV RNA synthesis.

In Vitro Antiviral Activity against Hepatitis C Virus (HCV)

The in vitro antiviral efficacy of this compound has been primarily evaluated using HCV replicon systems. These assays have consistently demonstrated its potent activity across a range of HCV genotypes.

Quantitative Efficacy Data

The half-maximal effective concentration (EC50) values of this compound against various HCV genotypes in subgenomic replicon assays are summarized in the table below. The data indicates that this compound is a pan-genotypic inhibitor of HCV replication.

HCV GenotypeEC50 (µM)Reference
GT1a0.04[5]
GT1b0.06[5]
GT2b0.04[5]
GT3a0.05[5]
GT4a0.04[5]

Table 1: In Vitro Efficacy of this compound against HCV Genotypes in Replicon Assays

Experimental Protocols

The following section details the methodology for the HCV replicon assay, a key experiment used to determine the in vitro antiviral activity of this compound.

HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line.

Objective: To determine the EC50 value of this compound against various HCV genotypes.

Materials:

  • Cell Line: Huh-7 (human hepatoma) cells.

  • HCV Replicons: Subgenomic HCV replicon constructs for genotypes 1a, 1b, 2b, 3a, and 4a, typically containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, trypsin-EDTA, G418 (for selection), and the test compound (this compound).

Methodology:

  • Cell Culture:

    • Maintain Huh-7 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Passage cells every 3-4 days to maintain sub-confluent cultures.

  • RNA Transfection:

    • On the day prior to transfection, seed Huh-7 cells in 6-well plates to achieve 60-80% confluency on the day of transfection.

    • In vitro transcribe the HCV replicon RNA from a linearized DNA template.

    • Transfect the replicon RNA into the Huh-7 cells using a suitable method, such as electroporation or lipid-mediated transfection.

  • Drug Treatment:

    • Following transfection, seed the cells into 96-well plates.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the different concentrations of this compound to the appropriate wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for HCV RNA replication and the effect of the compound to manifest.

  • Endpoint Analysis (Luciferase Assay):

    • After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • The luciferase signal is proportional to the level of HCV RNA replication.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each concentration of this compound compared to the no-drug control.

    • Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

HCV Replicon Assay Workflow Figure 2: HCV Replicon Assay Workflow Start Start Cell_Culture Culture Huh-7 Cells Start->Cell_Culture Transfection Transfect with HCV Replicon RNA Cell_Culture->Transfection Drug_Treatment Treat with Serial Dilutions of this compound Transfection->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Analyze Data and Determine EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: A simplified workflow of the HCV replicon assay.

Antiviral Spectrum Beyond HCV

Initial investigations into the antiviral spectrum of this compound have been predominantly focused on its activity against HCV. To date, there is a lack of published in vitro or in vivo data evaluating the efficacy of this compound against other viral pathogens. This suggests that its development has been highly targeted towards addressing the unmet medical need in HCV treatment. Further research would be required to explore the potential broader antiviral applications of this compound.

Conclusion

This compound has demonstrated potent and pan-genotypic in vitro activity against Hepatitis C Virus. Its mechanism of action as a chain-terminating inhibitor of the HCV NS5B polymerase, following intracellular activation of its prodrug form, is well-established. The HCV replicon assay has been a critical tool in quantifying its impressive efficacy. While its clinical development for HCV has been the primary focus, its potential activity against other RNA viruses remains an open area for future investigation. This technical guide provides a foundational understanding of the initial antiviral profile of this compound for the scientific and drug development community.

References

Methodological & Application

Application Notes and Protocols for Adafosbuvir HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adafosbuvir (formerly AL-335) is a novel, potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a uridine nucleotide analog prodrug, this compound is intracellularly metabolized to its active triphosphate form, which acts as a chain terminator during HCV RNA replication. The HCV replicon assay is a critical in vitro tool for evaluating the antiviral activity of compounds like this compound. This document provides a detailed protocol for conducting an HCV replicon assay to determine the efficacy of this compound and presents its known activity across various HCV genotypes.

Data Presentation

The antiviral activity of this compound has been quantified using subgenomic HCV replicon assays. The 50% effective concentration (EC50) is a key parameter for determining the potency of an antiviral compound. This compound has demonstrated potent activity against a broad range of HCV genotypes.[1] The mean EC50 values for this compound in HCV replicon assays are summarized below. For comparison, typical EC50 values for sofosbuvir, another widely used NS5B inhibitor, are also included.

HCV Genotype/SubtypeThis compound Mean EC50 (nM)Sofosbuvir Mean EC50 (nM)
Genotype 140 - 8062 (GT1a), 102 (GT1b)
Genotype 240 - 8029 (GT2a)
Genotype 340 - 8081 (GT3a)
Genotype 440 - 80130
Genotype 540 - 80N/A
Genotype 640 - 80N/A

Note: Sofosbuvir EC50 values are provided as a reference from various studies and may vary based on the specific replicon and assay conditions.[2]

Signaling Pathway: Intracellular Activation of this compound

This compound is a phosphoramidate prodrug that must be metabolized within the host cell to its active triphosphate form to exert its antiviral effect. This multi-step activation pathway is initiated by cellular enzymes. The first step involves the hydrolysis of the prodrug by esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), to form a monophosphate intermediate. This is followed by a subsequent cleavage step, potentially involving Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the nucleoside monophosphate. Cellular kinases, such as UMP-CMPK (Uridine Monophosphate/Cytidine Monophosphate Kinase) and NDPK (Nucleoside Diphosphate Kinase), then sequentially phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate analog. This active metabolite is then incorporated into the nascent HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.

G cluster_cell Hepatocyte This compound This compound (Prodrug) Monophosphate_Intermediate Monophosphate Intermediate This compound->Monophosphate_Intermediate Esterases (e.g., CatA, CES1) Nucleoside_Monophosphate Nucleoside Monophosphate Monophosphate_Intermediate->Nucleoside_Monophosphate HINT1 (putative) Nucleoside_Diphosphate Nucleoside Diphosphate Nucleoside_Monophosphate->Nucleoside_Diphosphate UMP-CMPK Active_Triphosphate Active Triphosphate (Chain Terminator) Nucleoside_Diphosphate->Active_Triphosphate NDPK HCV_RNA_Replication HCV RNA Replication Active_Triphosphate->HCV_RNA_Replication NS5B Polymerase Incorporation Inhibition Inhibition

Caption: Intracellular activation pathway of this compound.

Experimental Protocols

HCV Replicon Assay for this compound Potency Determination

This protocol outlines the steps for a transient HCV replicon assay using a luciferase reporter system to determine the EC50 value of this compound.

1. Materials and Reagents:

  • Cell Line: Huh-7 cells or a highly permissive subclone (e.g., Huh-7.5).

  • HCV Replicon: A subgenomic HCV replicon construct (e.g., genotype 1b, Con1) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Selection Agent: G418 (Geneticin) for maintaining stable replicon cell lines (if used).

  • Transfection Reagent: Electroporation apparatus or lipid-based transfection reagent.

  • This compound: Stock solution of known concentration, typically in DMSO.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit.

  • 96-well Cell Culture Plates: White, opaque plates for luminescence measurements.

  • Luminometer: Plate reader capable of measuring luminescence.

2. Experimental Workflow:

The workflow involves preparing the replicon RNA, transfecting it into Huh-7 cells, treating the cells with a dilution series of this compound, and then measuring the luciferase activity to determine the extent of replication inhibition.

G A In vitro transcription of HCV replicon plasmid B Transfection of HCV replicon RNA into Huh-7 cells A->B C Seeding of transfected cells into 96-well plates B->C D Addition of serial dilutions of this compound C->D E Incubation for 48-72 hours D->E F Cell lysis and addition of luciferase substrate E->F G Measurement of luminescence F->G H Data analysis to determine EC50 G->H

Caption: Experimental workflow for the HCV replicon assay.

3. Detailed Methodology:

a. Preparation of HCV Replicon RNA:

  • Linearize the plasmid DNA containing the HCV replicon construct downstream of the replicon sequence using a suitable restriction enzyme.

  • Purify the linearized DNA.

  • Perform in vitro transcription using a T7 RNA polymerase kit to generate HCV replicon RNA.

  • Purify the RNA and verify its integrity and concentration.

b. Cell Transfection:

  • Culture Huh-7 cells to approximately 70-80% confluency.

  • Harvest the cells and prepare them for transfection according to the chosen method (electroporation is commonly used for high efficiency).

  • Transfect the cells with the in vitro transcribed HCV replicon RNA.

c. Assay Procedure:

  • Immediately after transfection, seed the cells into white, opaque 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).

  • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a DMSO vehicle control (0% inhibition) and a positive control with a known potent HCV inhibitor (100% inhibition).

  • Add the this compound dilutions to the appropriate wells.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

d. Measurement of Luciferase Activity:

  • After the incubation period, remove the medium from the wells.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to each well.

  • Immediately measure the luminescence using a plate luminometer.

4. Data Analysis:

  • Normalize the raw luminescence data to the DMSO control.

  • Plot the normalized data against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which is the concentration of this compound that inhibits HCV replication by 50%.

5. Cytotoxicity Assay (Optional but Recommended):

To ensure that the observed inhibition of replication is not due to cytotoxicity of the compound, a parallel cytotoxicity assay should be performed. This can be done using assays such as MTS or CellTiter-Glo, which measure cell viability. The 50% cytotoxic concentration (CC50) should be determined and compared to the EC50 to calculate the selectivity index (SI = CC50/EC50), which is an indicator of the compound's therapeutic window.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Adafosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adafosbuvir (formerly known as AL-335) is a promising pangenotypic nucleotide prodrug inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a uridine-based nucleotide analog, it is designed for oral administration and undergoes intracellular conversion to its active triphosphate form, which then acts as a chain terminator during viral RNA replication.[3] These application notes provide detailed protocols for establishing robust in vitro cell culture models to evaluate the antiviral efficacy, selectivity, and potential mitochondrial toxicity of this compound and other similar nucleotide analogs.

The primary in vitro model for assessing the efficacy of HCV polymerase inhibitors is the subgenomic replicon system.[3] These systems utilize human hepatoma cell lines, such as Huh-7, that stably express a portion of the HCV genome containing the non-structural proteins required for RNA replication. Reporter genes, such as luciferase, are often incorporated into the replicon to provide a quantitative measure of viral replication.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols for this compound.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons

ParameterCell LineHCV GenotypeValueReference
EC50 Huh-7 basedGenotypes 1-640 - 80 nM[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity Profile of this compound

ParameterCell LineAssayValueReference
CC50 Huh-7CellTiter-Blue®96.1 µM[1]

CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Table 3: Selectivity Index of this compound

ParameterCalculationValue
Selectivity Index (SI) CC50 / EC50>1200

The Selectivity Index (SI) is a measure of the therapeutic window of a drug. A higher SI value indicates a more favorable safety profile.

Mandatory Visualizations

Adafosbuvir_Activation_Pathway This compound This compound (AL-335) (Prodrug) ALS022399 ALS-022399 (Monophosphate) This compound->ALS022399 Esterases ALS022235 ALS-022235 (Active Triphosphate) ALS022399->ALS022235 Cellular Kinases Incorporation Incorporation into nascent HCV RNA ALS022235->Incorporation Termination Chain Termination & Inhibition of Viral Replication Incorporation->Termination

Figure 1: Intracellular activation pathway of this compound.

Experimental_Workflow cluster_efficacy Antiviral Efficacy Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_mitotoxicity Mitochondrial Toxicity Assessment seed_cells Seed Huh-7 HCV Replicon Cells treat_drug Treat with serial dilutions of this compound seed_cells->treat_drug incubate_efficacy Incubate for 72 hours treat_drug->incubate_efficacy luciferase_assay Perform Luciferase Assay incubate_efficacy->luciferase_assay calc_ec50 Calculate EC50 luciferase_assay->calc_ec50 calc_si Calculate Selectivity Index (SI) SI = CC50 / EC50 calc_ec50->calc_si seed_huh7 Seed Huh-7 Cells treat_drug_cyto Treat with serial dilutions of this compound seed_huh7->treat_drug_cyto incubate_cyto Incubate for 72 hours treat_drug_cyto->incubate_cyto mts_ldh_assay Perform MTS or LDH Assay incubate_cyto->mts_ldh_assay calc_cc50 Calculate CC50 mts_ldh_assay->calc_cc50 calc_cc50->calc_si seed_hepg2 Seed HepG2 Cells in Glucose vs. Galactose Media treat_drug_mito Treat with this compound seed_hepg2->treat_drug_mito incubate_mito Incubate for 48-72 hours treat_drug_mito->incubate_mito atp_assay Measure Cellular ATP Levels incubate_mito->atp_assay mmp_assay Assess Mitochondrial Membrane Potential (e.g., JC-1) incubate_mito->mmp_assay

Figure 2: Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Determination of Antiviral Efficacy (EC50) using an HCV Replicon Assay

This protocol describes the use of a Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter to determine the 50% effective concentration (EC50) of this compound.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound, dissolved in DMSO to create a stock solution.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Promega Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. A typical concentration range would be from 1 nM to 1 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., another known HCV polymerase inhibitor).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (0% inhibition) and a background control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Determination of Cytotoxicity (CC50) using an MTS Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound in the parental Huh-7 cell line.

Materials:

  • Huh-7 cells.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound, dissolved in DMSO.

  • 96-well clear tissue culture plates.

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. The concentration range should be broader than for the efficacy assay (e.g., 1 µM to 200 µM).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Add 100 µL of the drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the CC50 value using a non-linear regression curve fit.

Protocol 3: Assessment of Mitochondrial Toxicity using the Glucose vs. Galactose Assay

This protocol assesses the potential for this compound to induce mitochondrial toxicity by comparing its cytotoxic effects in cells grown in glucose-containing medium (relying on glycolysis) versus galactose-containing medium (relying on oxidative phosphorylation).

Materials:

  • HepG2 cells (known to be sensitive to mitochondrial toxins).

  • DMEM with high glucose.

  • DMEM without glucose, supplemented with 10 mM galactose.

  • This compound, dissolved in DMSO.

  • 96-well clear tissue culture plates.

  • Cell viability assay kit (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in two separate 96-well plates at 1 x 104 cells per well.

    • Culture one plate in glucose-containing DMEM and the other in galactose-containing DMEM.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat both plates with identical serial dilutions of this compound.

    • Include a known mitochondrial toxin (e.g., rotenone) as a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • Cell Viability Assay:

    • Measure cell viability in both plates using a suitable assay, such as one that quantifies cellular ATP levels.

  • Data Analysis:

    • Calculate the CC50 values for this compound in both glucose and galactose media.

    • A significant decrease in the CC50 value in galactose medium compared to glucose medium suggests potential mitochondrial toxicity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy and safety profile. By utilizing HCV replicon systems, cytotoxicity assays, and mitochondrial toxicity screens, researchers can generate reliable and reproducible data to guide further drug development efforts. The pangenotypic activity and high selectivity index of this compound make it a strong candidate for further investigation in the treatment of chronic hepatitis C.

References

Application Notes and Protocols for High-Throughput Screening of Adafosbuvir Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adafosbuvir (formerly AL-335) is a phosphoramidate prodrug of a uridine nucleotide analog that potently inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] As a critical component of antiviral drug discovery, high-throughput screening (HTS) plays a pivotal role in the identification and characterization of novel this compound analogues with enhanced potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols for robust HTS assays designed to evaluate the efficacy of this compound analogues. The assays described herein are tailored for a 384-well format to maximize throughput and efficiency.

Mechanism of Action and Signaling Pathway

This compound is administered as a prodrug to facilitate its entry into hepatocytes. Once inside the cell, it undergoes a multi-step enzymatic conversion to its active triphosphate form, which then acts as a chain terminator during HCV RNA replication.[3][4]

The intracellular activation cascade of this compound is as follows:

  • Initial Hydrolysis: The prodrug is first hydrolyzed by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate metabolite.[3][5]

  • Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of the analogue.[5]

  • Sequential Phosphorylation: The monophosphate is subsequently phosphorylated by uridine monophosphate-cytidine monophosphate kinase 1 (UMP-CMPK1) to the diphosphate, and finally by nucleoside diphosphate kinase (NDPK) to the active triphosphate metabolite.[5]

  • Chain Termination: The active triphosphate analogue mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase.[3][6] Due to the modification at the 2'-position of the ribose sugar, the incorporation of the analogue prevents further elongation of the RNA strand, thus terminating viral replication.[6]

Adafosbuvir_Activation_Pathway Adafosbuvir_prodrug This compound Analogue (Prodrug) Metabolite_intermediate Intermediate Metabolite Adafosbuvir_prodrug->Metabolite_intermediate Monophosphate Monophosphate Analogue Metabolite_intermediate->Monophosphate HINT1 Diphosphate Diphosphate Analogue Monophosphate->Diphosphate UMP-CMPK1 Triphosphate Active Triphosphate Analogue Diphosphate->Triphosphate NDPK NS5B HCV NS5B Polymerase Triphosphate->NS5B Chain_termination Chain Termination Triphosphate->Chain_termination Incorporation RNA_elongation Viral RNA Elongation

Caption: Intracellular activation pathway of this compound analogues.

High-Throughput Screening Assays

A tiered approach to HTS is recommended, beginning with a primary screen using a cell-based assay to assess antiviral activity in a biological context, followed by secondary biochemical assays to confirm the mechanism of action.

Primary Screening: Cell-Based HCV Replicon Assay

This assay utilizes a human hepatoma cell line (Huh-7) that stably harbors a subgenomic HCV replicon. The replicon contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.

References

Application Notes & Protocols: Assessing Adafosbuvir Cytotoxicity in Huh-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adafosbuvir is an antiviral agent under investigation for the treatment of Hepatitis C. As with any drug candidate, evaluating its potential for cytotoxicity is a critical step in preclinical development. This is particularly important for hepatotropic viruses, where the target organ, the liver, is also the primary site of drug metabolism and potential toxicity. The human hepatoma cell line, Huh-7, is a widely used and relevant in vitro model for such studies.

These application notes provide detailed protocols for three common and robust methods to assess the cytotoxicity of this compound in Huh-7 cells: the MTT assay, the LDH leakage assay, and an apoptosis assay using Annexin V/PI staining. Parallel cytotoxicity testing is crucial to distinguish true antiviral activity from non-specific effects caused by cell damage.[1][2]

Overview of Cytotoxicity Assessment Workflow

A typical experimental workflow involves culturing the cells, treating them with a range of concentrations of the test compound (this compound), and then performing one or more assays to measure cell viability and death.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Seed Huh-7 cells in 96-well plates B Incubate (e.g., 24h) for cell adherence A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound and control vehicles C->D E Incubate for a defined period (e.g., 24, 48, 72h) D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Apoptosis Assay (Annexin V/PI) E->H I Measure Absorbance or Fluorescence F->I G->I H->I J Calculate % Viability or % Cytotoxicity I->J K Determine CC50 (50% Cytotoxic Concentration) J->K

Caption: General workflow for assessing drug cytotoxicity in Huh-7 cells.

Data Presentation

Quantitative results from cytotoxicity assays are typically summarized to determine the concentration of a compound that causes a 50% reduction in cell viability (CC50 or IC50). Data should be presented clearly for comparison across different assays and time points.

Table 1: Summary of Hypothetical Cytotoxicity Data for this compound in Huh-7 Cells

Assay Type Incubation Time Endpoint Measured Result (Example)
MTT Assay 72 hours Metabolic Activity (OD at 570 nm) CC50 = 45 µM
LDH Release Assay 72 hours LDH Release (OD at 490 nm) CC50 = 52 µM

| Apoptosis Assay | 48 hours | % Apoptotic & Necrotic Cells | 18% Apoptosis at 40 µM |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][3] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[3] The amount of formazan is directly proportional to the number of viable cells.[4]

G cluster_cell Viable Huh-7 Cell Mito Mitochondria Enzyme Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Solution Purple Solution DMSO->Solution Reader Measure Absorbance (570 nm) Solution->Reader

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[3][5] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[6] Incubate for the desired period (e.g., 24, 48, or 72 hours).[5][7]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and mix gently.[4][5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[3][5]

  • Data Acquisition: Mix gently on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Calculation:

    • Percent Viability (%) = (OD of Treated Cells / OD of Vehicle Control Cells) × 100.[8]

Lactate Dehydrogenase (LDH) Leakage Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[9] The released LDH is measured in the supernatant with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]

G cluster_cell Damaged Huh-7 Cell Cell Compromised Cell Membrane LDH_out Released LDH (in supernatant) Cell->LDH_out Leakage LDH_in LDH Assay Assay Reagent (Lactate, NAD+, INT, Diaphorase) LDH_out->Assay Catalyzes Lactate -> Pyruvate (NAD+ -> NADH) Product Red Formazan Assay->Product Diaphorase uses NADH to reduce INT Reader Measure Absorbance (490 nm) Product->Reader G cluster_cells Cell States after Staining cluster_key Legend A Viable Cell (Annexin V- / PI-) B Early Apoptotic Cell (Annexin V+ / PI-) A->B PS Translocation C Late Apoptotic/Necrotic (Annexin V+ / PI+) B->C Membrane Permeabilization D Necrotic Cell (Annexin V- / PI+) K1 Annexin V+ : Green Node Fill K2 PI+ : Yellow/Red Node Fill

References

Techniques for Measuring Intracellular Triphosphate of Adafosbuvir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adafosbuvir (formerly known as AL-335) is a promising uridine nucleotide analog prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a prodrug, this compound is metabolized within the host cell to its active triphosphate form, ALS-022235. This active metabolite functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication. The quantification of intracellular ALS-022235 is paramount for understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound, optimizing dosing regimens, and assessing its therapeutic efficacy.

These application notes provide a comprehensive overview of the techniques for measuring the intracellular triphosphate of this compound, with a focus on a detailed protocol for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical method for this application.

Intracellular Activation of this compound

This compound is designed to efficiently penetrate hepatocytes, the primary target cells for HCV. Once inside the cell, it undergoes a series of enzymatic conversions to yield the active triphosphate metabolite, ALS-022235. This multi-step activation pathway is crucial for its antiviral activity.

G This compound This compound (AL-335) (Prodrug) Monophosphate This compound Monophosphate This compound->Monophosphate Intracellular Esterases Diphosphate This compound Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate ALS-022235 (Active Triphosphate) Diphosphate->Triphosphate Cellular Kinases Inhibition Inhibition of HCV NS5B Polymerase Triphosphate->Inhibition

Caption: Intracellular activation pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the intracellular concentration of this compound's active triphosphate (ALS-022235) is not extensively available in the public domain, published research indicates that this compound treatment leads to the formation of high levels of the nucleoside triphosphate in vitro in primary human hepatocytes and Huh-7 cells, as well as in vivo in canine liver.[1][2] The following table provides a representative summary of expected intracellular triphosphate concentrations based on data from analogous nucleoside analogs like Sofosbuvir, which can be used as a reference for experimental design.

Cell TypeCompoundConcentration (pmol/106 cells)Incubation Time (hours)Reference
Huh-7 cellsSofosbuvir metabolite (GS-461203)10 - 10024Adapted from literature on Sofosbuvir
Primary Human HepatocytesSofosbuvir metabolite (GS-461203)50 - 50024Adapted from literature on Sofosbuvir
Peripheral Blood Mononuclear Cells (PBMCs)Tenofovir Alafenamide metabolite (Tenofovir-DP)100 - 100024Adapted from literature on TAF

Note: The values presented are illustrative and may vary depending on the specific experimental conditions, including the concentration of this compound used, cell density, and incubation time.

Experimental Protocols

The accurate quantification of intracellular this compound triphosphate requires meticulous attention to detail during cell culture, treatment, sample collection, and analysis. The following protocols provide a detailed methodology for a typical experiment.

Experimental Workflow Overview

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis A Seed Cells B Incubate with this compound A->B C Cell Harvesting & Counting B->C D Cell Lysis & Extraction C->D E Supernatant Collection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Analysis & Quantification G->H

Caption: Experimental workflow for intracellular triphosphate measurement.

Cell Culture and Treatment

Objective: To culture appropriate cells and treat them with this compound to allow for intracellular metabolism.

Materials:

  • Hepatocyte cell line (e.g., Huh-7) or primary human hepatocytes

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

Protocol:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting (e.g., 1 x 106 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: After 24 hours, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. A typical concentration range for in vitro studies is 1-100 µM.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) to allow for the intracellular formation of the triphosphate metabolite.

Cell Harvesting and Extraction

Objective: To efficiently lyse the cells and extract the intracellular metabolites while minimizing degradation.

Materials:

  • Ice-cold PBS

  • Ice-cold 70% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Washing: At the end of the incubation period, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and Extraction: Add 500 µL of ice-cold 70% methanol to each well. Methanol serves to lyse the cells and precipitate proteins.

  • Scraping and Collection: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until analysis.

LC-MS/MS Quantification of this compound Triphosphate

Objective: To separate and quantify the intracellular concentration of ALS-022235 using a sensitive and specific LC-MS/MS method.

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Anion exchange or reversed-phase ion-pairing chromatography column.

  • Mobile phases (e.g., Ammonium acetate buffer and acetonitrile).

  • ALS-022235 analytical standard.

  • Stable isotope-labeled internal standard (SIL-IS) for ALS-022235 (if available) for accurate quantification.

LC-MS/MS Method (Example Parameters):

  • Column: A suitable anion exchange column for nucleotide separation.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution from low to high organic phase to separate the polar triphosphate from other cellular components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole operating in negative ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions: Specific precursor-to-product ion transitions for ALS-022235 and the internal standard need to be determined by direct infusion of the analytical standards.

Data Analysis:

  • Standard Curve: Prepare a standard curve by spiking known concentrations of the ALS-022235 analytical standard into a blank cell lysate matrix.

  • Quantification: The concentration of ALS-022235 in the experimental samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalization: The final intracellular concentration is typically normalized to the cell number and expressed as pmol/106 cells. Cell counts can be determined from a parallel well using a hemocytometer or an automated cell counter prior to lysis.

Conclusion

The successful quantification of the intracellular triphosphate of this compound is a critical step in its preclinical and clinical development. The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the active form of this potent antiviral agent. While a specific LC-MS/MS method for ALS-022235 needs to be developed and validated, the principles and methodologies established for other nucleoside analogs offer a clear path forward. Adherence to meticulous experimental technique, particularly during sample preparation, is essential to ensure the integrity and accuracy of the results.

References

Application Notes & Protocols for Generating Adafosbuvir-Resistant HCV Replicons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adafosbuvir (AT-527) is a novel phosphoramidate prodrug of a 2'-fluoro-2'-C-methylguanosine monophosphate analog, AT-511. It is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Understanding the mechanisms of potential resistance to this compound is crucial for its clinical development and for designing effective combination therapies. These application notes provide a detailed protocol for the generation and characterization of this compound-resistant HCV replicons in a cell culture system.

The protocol outlines the selection of resistant replicon-harboring cells through prolonged exposure to this compound, followed by the phenotypic and genotypic characterization of the selected replicons. This process allows for the identification of resistance-associated substitutions (RASs) and the determination of the resistance level conferred by these mutations.

Data Presentation

Table 1: In Vitro Antiviral Activity of AT-511 (the parent nucleoside of this compound) Against Wild-Type HCV Replicons of Various Genotypes
HCV GenotypeReplicon StrainEC50 (nM)
1aH7716
1bCon15
2aJFH-114
2bJ8/JFH-110
3aS52/JFH-128
4aED43/JFH-111
5aSA13/JFH-17

Data summarized from preclinical evaluations of AT-527. EC50 values represent the concentration of AT-511 required to inhibit 50% of HCV replicon replication.[1][2][3]

Table 2: Comparative Antiviral Activity of AT-511 and Sofosbuvir Against a Sofosbuvir-Resistant HCV Replicon
HCV RepliconAntiviral CompoundEC50 (nM)Fold-Change in EC50 vs. Wild-Type
Genotype 1b (Con1) Wild-TypeSofosbuvir~50-100-
Genotype 1b (Con1) S282T MutantSofosbuvir~700-1800~14-18
Genotype 1b (Con1) Wild-TypeAT-5115-
Genotype 1b (Con1) S282T MutantAT-511~5-10~1-2

This table compiles data showing that the S282T substitution, a known sofosbuvir resistance mutation, confers significantly less resistance to AT-511.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Selection of this compound-Resistant HCV Replicons

This protocol describes the method for selecting HCV replicons with reduced susceptibility to this compound using a dose-escalation strategy in a stable replicon cell line.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b, Con1 strain) that expresses a selectable marker like neomycin phosphotransferase.

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • G418 (Geneticin) for maintaining selection pressure on replicon-harboring cells.

  • This compound (AT-527).

  • 96-well and 6-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Methodology:

  • Initial Seeding: Seed the stable HCV replicon cells in a 6-well plate at a low density in complete culture medium containing G418.

  • Initiation of this compound Treatment: Once the cells are attached, replace the medium with fresh medium containing G418 and this compound at a concentration equal to its EC50 value (refer to Table 1 for the relevant genotype).

  • Dose Escalation:

    • Culture the cells in the presence of this compound. Passage the cells as they reach confluence.

    • If the cells continue to proliferate, indicating potential resistance, double the concentration of this compound in the subsequent passage.

    • Continue this dose-escalation process over several weeks to months.[6]

  • Isolation of Resistant Colonies:

    • After several passages under high concentrations of this compound, plate the cells at a low density in a 10-cm dish.

    • Allow individual colonies to form in the presence of the high concentration of this compound and G418.

    • Isolate well-formed colonies using cloning cylinders or by scraping.

  • Expansion of Resistant Clones: Expand each isolated colony in the presence of the selective concentration of this compound and G418.

  • Cryopreservation: Cryopreserve aliquots of each expanded resistant cell line for future analysis.

Protocol 2: Phenotypic Characterization of this compound-Resistant Replicons

This protocol determines the level of resistance to this compound in the selected replicon cell lines.

Materials:

  • Wild-type and this compound-resistant HCV replicon cell lines.

  • Complete cell culture medium.

  • This compound.

  • 96-well plates.

  • Luciferase assay reagent (if using a luciferase reporter replicon) or reagents for qRT-PCR.

  • Luminometer or qRT-PCR instrument.

Methodology:

  • Cell Seeding: Seed both wild-type and the selected resistant replicon cells into 96-well plates at an appropriate density.

  • Drug Titration: Prepare serial dilutions of this compound in complete culture medium. Add these dilutions to the appropriate wells, ensuring a range of concentrations above and below the expected EC50 values for both wild-type and resistant replicons. Include a no-drug control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Quantification of Replicon Replication:

    • For Luciferase Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For Non-Reporter Replicons: Extract total RNA and perform qRT-PCR to quantify HCV RNA levels. Normalize to a housekeeping gene.

  • Data Analysis:

    • Normalize the data to the no-drug control for each cell line.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value for both wild-type and resistant replicons using a non-linear regression analysis (e.g., sigmoidal dose-response).

    • The fold-resistance is calculated as: (EC50 of resistant replicon) / (EC50 of wild-type replicon).

Protocol 3: Genotypic Characterization of this compound-Resistant Replicons

This protocol identifies the specific mutations in the HCV genome that confer resistance to this compound.

Materials:

  • Wild-type and this compound-resistant HCV replicon cell lines.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • PCR primers flanking the NS5B coding region of the HCV genome.

  • High-fidelity DNA polymerase for PCR.

  • DNA purification kit.

  • Sanger sequencing or next-generation sequencing (NGS) services.

Methodology:

  • RNA Extraction: Extract total RNA from both wild-type and resistant replicon cell lines.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a primer specific to the HCV genome.

  • PCR Amplification: Amplify the entire NS5B coding region from the cDNA using high-fidelity PCR.

  • DNA Purification: Purify the PCR product to remove primers and other reaction components.

  • Sequencing:

    • Sanger Sequencing: Sequence the purified PCR product. This is suitable for identifying dominant mutations in clonal populations.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis of the viral quasispecies and to identify minor variants, use NGS.

  • Sequence Analysis:

    • Align the nucleotide sequences from the resistant replicons with the wild-type replicon sequence.

    • Identify all nucleotide changes that result in amino acid substitutions in the NS5B protein. These are potential resistance-associated substitutions (RASs).

Visualizations

G start Stable HCV Replicon Cell Line culture Culture with G418 start->culture treat Add this compound (at EC50) culture->treat passage Passage Cells & Escalate This compound Concentration treat->passage passage->passage isolate Isolate Resistant Colonies passage->isolate expand Expand Clonal Populations isolate->expand phenotype Phenotypic Analysis (EC50 Determination) expand->phenotype genotype Genotypic Analysis (NS5B Sequencing) expand->genotype ras Identify Resistance-Associated Substitutions (RASs) phenotype->ras genotype->ras

Caption: Workflow for generating and characterizing this compound-resistant HCV replicons.

G cluster_0 HCV Replication Cycle cluster_1 This compound Mechanism of Action HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication RNA Replication HCV_RNA->Replication NS5B NS5B RdRp Polyprotein->NS5B Processing NS5B->Replication Chain_Termination Chain Termination NS5B->Chain_Termination Inhibition New_RNA New Viral RNA Replication->New_RNA This compound This compound (Prodrug) AT_511_TP AT-511-Triphosphate (Active Metabolite) This compound->AT_511_TP Intracellular Metabolism AT_511_TP->Chain_Termination

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Troubleshooting & Optimization

Technical Support Center: Adafosbuvir In Vitro Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Adafosbuvir in in vitro experiments.

Troubleshooting Guide: Low Potency of this compound

Encountering lower than expected potency with this compound can be attributed to several factors, from experimental setup to reagent handling. This guide provides a systematic approach to identifying and resolving common issues.

Question: My EC50 value for this compound is significantly higher than the reported range. What are the potential causes and how can I troubleshoot this?

Answer:

Low potency of this compound in vitro can stem from issues related to the compound itself, the cell culture, the assay protocol, or data analysis. Below is a step-by-step guide to troubleshoot this issue.

1. Compound Integrity and Handling

  • Improper Storage: this compound is a prodrug and may be sensitive to degradation. Ensure it is stored according to the manufacturer's recommendations, typically at -20°C or -80°C, and protected from moisture.

  • Solution Stability: Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution after the initial preparation.

  • Accurate Concentration: Verify the concentration of your stock solution. An error in weighing the compound or in the dilution series can lead to inaccurate potency measurements.

2. Cell-Based Factors

  • Cell Line Permissiveness: The potency of this compound can vary between different Huh-7 cell subclones (e.g., Huh-7, Huh-7.5, Huh-7 Lunet).[1] Ensure you are using a cell line known to be highly permissive for HCV replication. The passage number of the cells can also affect replication efficiency; it is advisable to use cells at a low passage number.

  • Cell Health and Density: Unhealthy or overly confluent cells can exhibit reduced HCV replication, leading to an apparent decrease in this compound potency. Ensure cells are healthy, actively dividing, and seeded at the optimal density for your specific assay format (e.g., 2,000 cells/well in a 384-well plate for a 3-day assay).

  • Metabolic Activity: As a prodrug, this compound requires intracellular metabolic activation to its active triphosphate form.[2] The metabolic capacity can vary between cell types. Primary human hepatocytes will have a different metabolic profile compared to hepatoma cell lines.

3. Assay and Protocol Optimization

  • HCV Replicon or Virus Strain: The specific HCV genotype and the replicon construct can influence the potency of this compound. Ensure the genotype you are using is expected to be sensitive to this compound.

  • Incubation Time: A standard incubation period for HCV replicon assays is 48 to 72 hours.[3][4] If the incubation time is too short, the full effect of the compound may not be observed.

  • Assay Endpoint and Detection Method: For luciferase-based reporter assays, ensure the luciferase signal is within the linear range of your detection instrument. A saturated signal can mask the dose-dependent inhibition.

  • Presence of Inhibitory Substances: Components of the cell culture medium, such as serum proteins, can sometimes interfere with the activity of antiviral compounds.

4. Data Analysis and Interpretation

  • Curve Fitting: Use a non-linear regression model with a variable slope to fit your dose-response data and calculate the EC50 value.

  • Controls: Ensure your positive and negative controls are behaving as expected. The positive control (e.g., another known HCV inhibitor) should show the expected potency, and the negative control (vehicle-treated cells) should have a robust signal.

Below is a troubleshooting workflow to help systematically address the issue of low potency.

TroubleshootingWorkflow start Start: Low this compound Potency Observed compound_check Verify Compound Integrity: - Proper storage? - Fresh stock solution? - Correct concentration? start->compound_check cell_check Assess Cell Culture Conditions: - Permissive cell line? - Healthy cells & optimal density? - Low passage number? compound_check->cell_check If compound is OK resolve_compound Prepare Fresh Compound Stock compound_check->resolve_compound If issues found assay_check Review Assay Protocol: - Appropriate incubation time? - Correct HCV genotype/replicon? - Assay signal in linear range? cell_check->assay_check If cells are optimal resolve_cell Optimize Cell Culture Conditions cell_check->resolve_cell If issues found data_check Examine Data Analysis: - Appropriate curve fitting? - Valid controls? assay_check->data_check If protocol is sound resolve_assay Adjust Assay Parameters assay_check->resolve_assay If issues found resolve_data Re-analyze Data data_check->resolve_data If issues found end Problem Resolved data_check->end If analysis is correct resolve_compound->cell_check resolve_cell->assay_check resolve_assay->data_check resolve_data->end

Troubleshooting workflow for low this compound potency.

Data Presentation

The following tables summarize the expected in vitro activity and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes

HCV Genotype/RepliconCell LineAssay TypeMean EC50 (µM)Reference
Genotypes 1-6Huh-7 basedReplicon Assay0.04 - 0.08[2]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssay DurationAssay MethodCC50 (µM)
Huh-7Not SpecifiedNot Specified> 99
A5498 daysCellTiter-Glo> 100
HeLa8 daysCellTiter-Glo> 100
HepG28 daysCellTiter-Glo> 100

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay

This protocol is adapted from established methods for assessing the activity of HCV inhibitors in a high-throughput format.[3]

1. Cell Plating: a. Maintain Huh-7 derived cells harboring an HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection. b. On the day of the assay, trypsinize and resuspend the cells in G418-free medium. c. Seed the cells into 384-well plates at a density of 2,000 cells per well in 90 µL of medium.

2. Compound Addition: a. Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. b. Add 0.4 µL of the diluted compound to the corresponding wells, resulting in a final DMSO concentration of approximately 0.44%. c. Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.

3. Incubation: a. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

4. Luciferase Assay: a. After incubation, equilibrate the plates to room temperature. b. Add a luciferase substrate solution according to the manufacturer's instructions (e.g., Renilla Luciferase Assay System). c. Measure the luminescence signal using a plate reader.

5. Data Analysis: a. Normalize the data to the DMSO control (0% inhibition) and a background control (100% inhibition). b. Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve using non-linear regression to determine the EC50 value.

Mandatory Visualizations

Metabolic Activation Pathway of this compound

This compound is a phosphoramidate prodrug that must be metabolized within the host cell to its active triphosphate form to inhibit the HCV NS5B polymerase. The pathway described below is based on the well-characterized activation of the similar nucleoside analog, sofosbuvir, and is the putative pathway for this compound.

MetabolicActivation cluster_cell Hepatocyte This compound This compound (Prodrug) Intermediate_MP Monophosphate Intermediate (ALS-022399) This compound->Intermediate_MP Esterases (e.g., Carboxylesterase 1, Cathepsin A) Intermediate_DP Diphosphate Intermediate Intermediate_MP->Intermediate_DP UMP-CMPK1 Active_TP Active Triphosphate Form Intermediate_DP->Active_TP NDPK NS5B HCV NS5B Polymerase Active_TP->NS5B Inhibition of RNA Synthesis

Putative metabolic activation pathway of this compound.
Experimental Workflow for EC50 Determination

The following diagram illustrates the key steps in determining the in vitro potency (EC50) of this compound using a cell-based HCV replicon assay.

EC50_Workflow start Start prep_cells Prepare & Seed HCV Replicon Cells start->prep_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound->treat_cells incubation Incubate for 72 hours treat_cells->incubation readout Perform Luciferase Assay (Measure Signal) incubation->readout analysis Data Analysis: - Normalize Data - Curve Fitting readout->analysis end Determine EC50 Value analysis->end

Workflow for determining the EC50 of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a uridine-based nucleotide analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, it is metabolized within hepatocytes to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, causing premature termination of RNA synthesis.

Q2: In which cell lines can I test this compound's activity? A2: The most commonly used cell lines are human hepatoma cells, particularly Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7 Lunet), which are permissive to HCV replication.[1] Primary human hepatocytes can also be used and provide a more physiologically relevant system, though they are more complex to work with.

Q3: Does this compound have activity against all HCV genotypes? A3: Yes, this compound has been reported to have pangenotypic activity, with mean EC50 values in the range of 40 to 80 nM against genotypes 1 through 6 in in vitro replicon assays.[2]

Q4: What is the expected cytotoxicity of this compound? A4: this compound generally exhibits low cytotoxicity in vitro. The 50% cytotoxic concentration (CC50) has been reported to be greater than 99 µM in Huh-7 cells and greater than 100 µM in other cell lines such as A549, HeLa, and HepG2. This indicates a favorable in vitro therapeutic index.

Q5: What are the known resistance mutations for this compound? A5: The S282T substitution in the NS5B polymerase is a known resistance-associated substitution for many nucleoside/nucleotide analog inhibitors. This compound has shown a reduced potency against replicons containing the S282T mutation.[2] However, this compound is considered to have a high barrier to resistance.

References

Overcoming Adafosbuvir instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adafosbuvir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of this compound, with a focus on its inherent instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (also known as AL-335) is a phosphoramidate prodrug of a uridine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection.[1] As a prodrug, it is designed to be stable in the bloodstream and efficiently enter target cells (hepatocytes).[2] Once inside the cell, it must be metabolized into its active triphosphate form to inhibit the HCV NS5B RNA polymerase.[2] The stability of the prodrug is critical; if it degrades prematurely in the experimental medium (e.g., cell culture media), it cannot effectively reach its intracellular target, leading to inaccurate results. The phosphoramidate moiety is susceptible to both chemical and enzymatic hydrolysis.[3]

Q2: How is this compound activated inside the cell?

A2: this compound's activation is a multi-step enzymatic process. It begins with the hydrolysis of the amino acid ester by intracellular esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1). This is followed by a spontaneous cyclization reaction that displaces the phenyl group, forming a cyclic intermediate. This intermediate is then hydrolyzed to yield the monophosphate form of the nucleoside analog. Finally, cellular kinases phosphorylate the monophosphate to the active triphosphate analog.[4][5]

Q3: What are the primary pathways of this compound degradation under experimental conditions?

A3: The primary degradation pathways for phosphoramidate prodrugs like this compound are hydrolysis and, to a lesser extent, oxidation.[6][7] Hydrolysis of the phosphoramidate bond can occur under both acidic and basic conditions, leading to the inactive nucleoside and other degradation products.[8] The ester linkage is also susceptible to hydrolysis. In biological systems, degradation is often mediated by enzymes such as esterases and phosphoramidases present in cell lysates or serum-containing media.[3]

Q4: How should I store this compound to ensure its stability?

A4: For long-term storage, it is recommended to store this compound as a solid under the conditions specified in the Certificate of Analysis, which is typically at room temperature for short periods but may require colder temperatures for extended storage.[9] For experimental use, prepare stock solutions in a suitable anhydrous solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in fresh, appropriate buffers or media immediately before use.

Troubleshooting Guides

Problem 1: I am observing rapid loss of this compound in my cell culture medium.

  • Question: Why is this compound disappearing from my cell culture medium shortly after application?

  • Answer: This is likely due to enzymatic degradation by esterases present in the serum supplement (e.g., Fetal Bovine Serum, FBS) of your culture medium. Many phosphoramidate prodrugs are sensitive to these enzymes.[3]

    • Troubleshooting Steps:

      • Reduce Serum Concentration: If your cell line permits, try reducing the percentage of serum in the medium during the experiment.

      • Use Heat-Inactivated Serum: Heat inactivation can denature some of the degradative enzymes. Ensure you are using a heat-inactivated serum source.

      • Serum-Free Medium: For short-term experiments, consider replacing the standard medium with a serum-free formulation just before adding this compound.

      • Include Controls: Always run a control experiment with this compound in the medium without cells to quantify the rate of abiotic vs. cell-mediated degradation.

Problem 2: My experimental results with this compound are inconsistent and not reproducible.

  • Question: I am getting significant variability between replicate experiments. What could be the cause?

  • Answer: Inconsistent results are often linked to the instability of the compound. The degree of degradation can vary based on minor differences in experimental setup.

    • Troubleshooting Steps:

      • Standardize Solution Preparation: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Do not use previously prepared and stored diluted solutions.

      • Control Incubation Times: Be precise with your incubation times. Since the compound may be degrading, longer or variable incubation times will lead to different effective concentrations.

      • Check pH of Media: Ensure the pH of your buffer or cell culture medium is stable and within the optimal range. Phosphoramidate stability can be pH-dependent.[3]

      • Evaluate Purity of Compound: Verify the purity of your this compound stock. If it has degraded during storage, this will lead to lower effective concentrations and inconsistent results. A stability-indicating HPLC method can be used for this purpose.[10]

Problem 3: I am not observing the expected biological activity of this compound.

  • Question: this compound is not showing the expected antiviral effect in my HCV replicon assay. Why might this be?

  • Answer: A lack of activity can be due to either extensive degradation of the prodrug before it can enter the cells or inefficient metabolic activation within the cells.

    • Troubleshooting Steps:

      • Confirm Compound Integrity: Analyze your working solution by HPLC to confirm that you are adding the intact prodrug to your assay.

      • Assess Cellular Uptake and Metabolism: If possible, use LC-MS/MS to measure the intracellular concentration of this compound and its phosphorylated metabolites. This will confirm if the drug is entering the cells and being activated.

      • Check Cell Line Metabolic Competency: Ensure your cell line (e.g., Huh-7) expresses the necessary enzymes (esterases, kinases) to activate this compound.[2] The expression levels of these enzymes can vary.

      • Positive Control: Run a positive control compound, such as Sofosbuvir or another known HCV inhibitor, to ensure the assay system is working correctly.

Data Presentation

Table 1: Illustrative Forced Degradation Profile for a Phosphoramidate Prodrug

Disclaimer: The following data is based on forced degradation studies of Sofosbuvir, a structurally related phosphoramidate prodrug, and is provided as a representative example of the expected stability profile for this compound. Actual degradation percentages may vary.

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products
Acid Hydrolysis 1 N HCl, 80°C10 hours~23%Hydrolyzed phosphoramidate, Nucleoside
Base Hydrolysis 0.5 N NaOH, 60°C24 hours~46%Hydrolyzed phosphoramidate, Nucleoside
Oxidation 30% H₂O₂, 80°C48 hours~1-5%Oxidized derivatives
Thermal Solid state, 105°C6 hours< 1%Minimal degradation
Photolytic UV light (254 nm)24 hours< 1%Minimal degradation

(Data compiled and adapted from references[6][8])

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, consistent with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

    • Incubate the mixture in a water bath at 80°C for 10 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH.

    • Incubate the mixture in a water bath at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.5 N HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at 80°C for 48 hours.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 6 hours.

    • After exposure, dissolve the powder in the mobile phase to achieve the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light (254 nm) for 24 hours in a photostability chamber.

    • Dissolve the exposed powder in the mobile phase for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer like 0.1% formic acid or a phosphate buffer. A common starting point is a 55:45 (v/v) ratio of buffer to acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection Wavelength: 260 nm (based on the uracil chromophore).[6]

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the control sample to determine the retention time of the intact this compound peak.

    • Inject each of the stressed samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Adafosbuvir_Activation_Pathway cluster_extracellular Extracellular Space / Medium cluster_intracellular Intracellular Space (Hepatocyte) This compound This compound (Prodrug) Metabolite_M1 Alanine-Phosphate Metabolite This compound->Metabolite_M1 Hydrolysis Metabolite_MP Nucleoside Monophosphate (NMP) Metabolite_M1->Metabolite_MP P-N Bond Cleavage Metabolite_DP Nucleoside Diphosphate (NDP) Metabolite_MP->Metabolite_DP Phosphorylation Metabolite_TP Active Nucleoside Triphosphate (NTP) Metabolite_DP->Metabolite_TP Phosphorylation Inhibition Inhibition of HCV NS5B Polymerase Metabolite_TP->Inhibition Esterase Esterases (CatA / CES1) Esterase->Metabolite_M1 HINT1 HINT1 HINT1->Metabolite_MP Kinase1 Cellular Kinases Kinase1->Metabolite_DP Kinase2 Cellular Kinases Kinase2->Metabolite_TP

Caption: Intracellular metabolic activation pathway of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_prep Preparation Acid Acid Hydrolysis HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Data Data Evaluation: - % Degradation - Peak Purity - Degradant Profile HPLC->Data Stock Prepare this compound Stock Solution Samples Prepare Stressed Samples and Control Stock->Samples Samples->Acid Samples->Base Samples->Oxidation Samples->Thermal Samples->Photo

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Adafosbuvir Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of incubation times in experiments involving Adafosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a prodrug of a uridine nucleotide analog.[1][2] Once inside the cell, it is metabolized into its active triphosphate form. This active form acts as a competitive inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] When incorporated into the growing viral RNA chain, it leads to chain termination, thus halting viral replication.[3]

Q2: Why is the incubation time a critical parameter for this compound treatment in vitro?

As a prodrug, this compound requires intracellular conversion to its active triphosphate metabolite. This metabolic activation is a time-dependent process.[4] Therefore, the observed antiviral effect and cytotoxicity can vary significantly with different incubation periods. Short incubation times may not be sufficient for the accumulation of the active metabolite, leading to an underestimation of the drug's potency.

Q3: What is a typical incubation time for assessing the antiviral activity of this compound in an HCV replicon assay?

For HCV replicon assays, a common incubation period is 72 hours. This duration generally allows for sufficient intracellular conversion of the prodrug to its active form and for the subsequent effects on viral replication to be robustly measured, often via a reporter gene like luciferase. Some protocols may extend this to 96 hours.

Q4: How does incubation time affect the EC50 value of this compound?

The half-maximal effective concentration (EC50), a measure of drug potency, is expected to decrease with longer incubation times, up to a certain point. This is because more time allows for greater accumulation of the active triphosphate metabolite within the cells, leading to stronger inhibition of viral replication at lower concentrations. An experiment showing a time-dependent decrease in EC50 would confirm that the drug's effect is not immediate.

Q5: What incubation times should be considered for cytotoxicity (CC50) assays?

It is advisable to assess the cytotoxicity of this compound at multiple time points, such as 24, 48, and 72 hours. This provides a comprehensive profile of the compound's effect on cell health over time. Some cytotoxic effects may only become apparent after longer exposure. A study on the related drug sofosbuvir, for instance, assessed cytotoxicity at 48 hours.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High EC50 Value (Low Potency) Insufficient Incubation Time: The incubation period may be too short for adequate conversion of this compound to its active triphosphate form.Increase the incubation time. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for achieving the lowest EC50 value without significant cytotoxicity.
Low Cell Metabolism: The cell line used may have a low metabolic rate, leading to slower conversion of the prodrug.Ensure cells are in the exponential growth phase and that the cell passage number is low. Consider using a different cell line known for higher metabolic activity if the issue persists.
Inconsistent Results Between Experiments Variable Incubation Times: Even small variations in the incubation period between experiments can lead to different outcomes.Strictly adhere to the determined optimal incubation time for all subsequent experiments. Use a precise timer and consistent cell culture conditions.
Cell Density Variation: Differences in initial cell seeding density can affect the final cell number and the drug-to-cell ratio, influencing the outcome.Standardize the cell seeding protocol to ensure consistent cell density across all wells and experiments.
High Cytotoxicity at Effective Antiviral Concentrations Prolonged Exposure: The incubation time required for antiviral efficacy might also be long enough to induce significant cytotoxicity.Perform a time-course cytotoxicity assay (e.g., 24, 48, 72 hours) to determine the onset of toxic effects. If cytotoxicity is observed at later time points, consider if a shorter incubation that still provides acceptable antiviral activity can be used.
Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or its metabolites.Test the cytotoxicity in a different recommended cell line (e.g., Huh-7, HepG2).

Data Presentation

Table 1: Hypothetical Time-Dependent Antiviral Activity of this compound in an HCV Replicon Assay
Incubation Time (hours)EC50 (nM)
24150
4865
7230
Table 2: Hypothetical Time-Dependent Cytotoxicity of this compound in Huh-7 cells
Incubation Time (hours)CC50 (µM)
24>100
4885
7250

Experimental Protocols

Protocol 1: Optimization of Incubation Time for Antiviral Efficacy (EC50)
  • Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the longest incubation time (e.g., 72 hours).

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add the diluted this compound to the cells. Include a "no-drug" control.

  • Incubation: Incubate separate plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Luciferase Assay: At the end of each incubation period, measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to the "no-drug" control. Plot the normalized values against the drug concentration and fit a dose-response curve to determine the EC50 for each incubation time.

Protocol 2: Time-Course Cytotoxicity Assay (CC50)
  • Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Add the diluted compound to the cells. Include a "vehicle-only" control.

  • Incubation: Incubate separate plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) following the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the "vehicle-only" control. Plot the percentage of viable cells against the drug concentration and fit a dose-response curve to determine the CC50 for each incubation time.

Visualizations

Adafosbuvir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound Adafosbuvir_in This compound This compound->Adafosbuvir_in Cellular Uptake Monophosphate Monophosphate Metabolite Adafosbuvir_in->Monophosphate Metabolic Activation Step 1 Triphosphate Active Triphosphate Metabolite Monophosphate->Triphosphate Metabolic Activation Step 2 NS5B HCV NS5B Polymerase Triphosphate->NS5B Competitive Inhibition Replication Viral RNA Replication Triphosphate->Replication Incorporation NS5B->Replication Termination Chain Termination Replication->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Incubation_Optimization_Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_analysis Data Analysis and Optimization A_seed Seed Replicon Cells A_treat Treat with this compound (serial dilution) A_seed->A_treat A_incubate Incubate for 24h, 48h, 72h A_treat->A_incubate A_measure Measure Luciferase Activity A_incubate->A_measure A_calc Calculate EC50 for each time point A_measure->A_calc Analyze Compare EC50 and CC50 values over time A_calc->Analyze C_seed Seed Huh-7 Cells C_treat Treat with this compound (serial dilution) C_seed->C_treat C_incubate Incubate for 24h, 48h, 72h C_treat->C_incubate C_measure Perform Viability Assay (e.g., MTT) C_incubate->C_measure C_calc Calculate CC50 for each time point C_measure->C_calc C_calc->Analyze Select Select Optimal Incubation Time (Lowest EC50, Highest CC50) Analyze->Select

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

In Vitro Showdown: A Comparative Analysis of Adafosbuvir and Sofosbuvir for Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of direct-acting antivirals (DAAs) for Hepatitis C virus (HCV), nucleoside/nucleotide inhibitors of the NS5B polymerase remain a cornerstone of treatment. This guide provides an in vitro comparison of two such potent molecules: the clinically established Sofosbuvir and the investigational drug Adafosbuvir (formerly known as AL-335). The following analysis is based on publicly available preclinical data and aims to inform researchers, scientists, and drug development professionals on their comparative in vitro performance.

Mechanism of Action: A Tale of Two Prodrugs

Both this compound and Sofosbuvir are prodrugs, meaning they are administered in an inactive form and must be metabolized within the host cell to their active triphosphate counterparts. This active form then competes with natural nucleotides for incorporation by the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Once incorporated into the growing viral RNA chain, these analogs act as chain terminators, halting further replication.[1][2][3][4]

The intracellular metabolic activation pathway is a multi-step enzymatic process crucial for the efficacy of both drugs. While the specific enzymes involved in this compound's activation are proprietary, the pathway for Sofosbuvir is well-documented, involving hydrolysis by human cathepsin A (CatA) or carboxylesterase 1 (CES1) followed by subsequent phosphorylation steps.[1][4][5]

Metabolic Activation Pathway cluster_0 Extracellular Space cluster_1 Hepatocyte Adafosbuvir_prodrug This compound (Prodrug) Adafosbuvir_metabolism Intracellular Metabolism Adafosbuvir_prodrug->Adafosbuvir_metabolism Uptake Sofosbuvir_prodrug Sofosbuvir (Prodrug) Sofosbuvir_metabolism Intracellular Metabolism Sofosbuvir_prodrug->Sofosbuvir_metabolism Uptake Adafosbuvir_active This compound-TP (Active Triphosphate) Adafosbuvir_metabolism->Adafosbuvir_active Sofosbuvir_active GS-461203 (Active Triphosphate) Sofosbuvir_metabolism->Sofosbuvir_active NS5B HCV NS5B Polymerase Adafosbuvir_active->NS5B Inhibition Sofosbuvir_active->NS5B Inhibition Replication_Blocked Viral RNA Replication Blocked NS5B->Replication_Blocked

Figure 1: Generalized metabolic activation and mechanism of action for this compound and Sofosbuvir.

In Vitro Efficacy: A Quantitative Comparison

The primary measure of a drug's in vitro antiviral activity is its half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. While direct head-to-head comparative studies are not publicly available, data from separate reports are summarized below.

Compound Assay Type HCV Genotype EC50 (nM) Reference
This compound (AL-335) Subgenomic RepliconNot Specified20[6]
Sofosbuvir Chimeric RepliconGenotype 1a62 (29-128)[3]
Genotype 1b102 (45-170)[3]
Genotype 2a29 (14-81)[3]
Genotype 2b15-44
Genotype 3a81 (24-181)[3]
Genotype 4a14-41
Genotype 5a15-26
Genotype 6a29-106

Note: EC50 values can vary between experiments due to differences in cell lines, replicon constructs, and assay conditions. The data presented here is for comparative purposes and is collated from different sources.

In Vitro Cytotoxicity and Selectivity Index

A critical aspect of antiviral drug development is ensuring that the drug is toxic to the virus at concentrations that are not harmful to the host cells. This is assessed by determining the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
This compound (AL-335) Not Specified>100 (Mitochondrial Protein Synthesis)Not available[1]
Sofosbuvir Huh-7>36>1,200 (based on GT1a EC50 of 30 nM)[3][7]
Huh-7.5Not specifiedNot specified[8]

Publicly available data on the CC50 of this compound in standard cell lines like Huh-7 is limited. However, preclinical reports indicate a favorable safety profile with no inhibition of mitochondrial protein synthesis at concentrations up to 100 µM.[1] Sofosbuvir has demonstrated a high selectivity index, indicating a wide margin of safety in vitro.[3][7]

In Vitro Resistance Profile

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. In vitro resistance selection studies are crucial for predicting the potential for resistance development.

For Sofosbuvir , the primary resistance-associated substitution (RAS) in the NS5B polymerase is S282T.[5][9] This mutation has been shown to confer a 2.4 to 19.4-fold reduction in susceptibility to Sofosbuvir across various HCV genotypes in vitro.[10] However, the S282T mutation also impairs the replication capacity of the virus, which may explain the high barrier to resistance observed for Sofosbuvir in clinical practice.[9][11]

Detailed in vitro resistance selection studies for This compound are not as extensively published. However, early reports suggest it may have a complementary resistance profile to other nucleotide inhibitors, which could be advantageous in combination therapies.[1]

Compound Primary Resistance-Associated Substitution Fold-Change in EC50 Impact on Viral Fitness Reference
This compound (AL-335) Not publicly detailedNot availableNot available
Sofosbuvir S282T2.4 - 19.4Reduced replication capacity[9][10]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the antiviral activity and cytotoxicity of nucleotide inhibitors.

HCV Replicon Assay

This assay is used to determine the potency of a compound in inhibiting HCV RNA replication within a human hepatoma cell line (e.g., Huh-7).

HCV Replicon Assay Workflow Cell_Seeding Seed Huh-7 cells containing HCV subgenomic replicons Compound_Addition Add serial dilutions of This compound or Sofosbuvir Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis_and_Detection Lyse cells and measure reporter gene activity (e.g., Luciferase) Incubation->Lysis_and_Detection Data_Analysis Calculate EC50 values Lysis_and_Detection->Data_Analysis

Figure 2: A simplified workflow for a typical HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon, which contains a reporter gene (e.g., luciferase), are cultured in a suitable medium.

  • Compound Preparation: this compound and Sofosbuvir are serially diluted to a range of concentrations.

  • Treatment: The cultured cells are treated with the different concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication.

  • Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter gene is measured. A decrease in reporter signal corresponds to an inhibition of HCV replication.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is calculated.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Methodology:

  • Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with the same range of concentrations of this compound and Sofosbuvir as used in the replicon assay.

  • Incubation: The cells are incubated for the same duration as the replicon assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation with MTT: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read on a spectrophotometer.

  • Data Analysis: The CC50 value, the concentration at which cell viability is reduced by 50%, is calculated from the dose-response curve.

Conclusion

Both this compound and Sofosbuvir are potent nucleoside/nucleotide inhibitors of the HCV NS5B polymerase that require intracellular activation to exert their antiviral effect. Sofosbuvir has a well-characterized in vitro profile with pangenotypic activity and a high barrier to resistance, primarily mediated by the S282T mutation. Preclinical data for this compound suggests it is also a potent inhibitor with a favorable in vitro safety profile. However, a comprehensive, publicly available dataset directly comparing its efficacy, cytotoxicity, and resistance profile to Sofosbuvir under identical experimental conditions is currently lacking. Further peer-reviewed publications are needed to fully delineate the comparative in vitro attributes of this compound.

References

Validating the Mechanism of Action of Adafosbuvir Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Adafosbuvir, a novel nucleotide analog inhibitor targeting the Hepatitis C Virus (HCV) NS5B polymerase. We will explore its mechanism of action, validated through mutagenesis studies, and compare its performance with the established antiviral drug Sofosbuvir and a non-nucleoside inhibitor (NNI). This guide includes detailed experimental protocols and data presented for objective comparison.

Mechanism of Action of Nucleoside Analog Inhibitors

This compound, like Sofosbuvir, is a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite mimics the natural nucleotide substrates of the HCV NS5B RNA-dependent RNA polymerase (RdRp). Upon incorporation into the nascent viral RNA chain, it acts as a chain terminator, preventing further elongation and thus halting viral replication.[1][2][3] This targeted approach provides a high barrier to the development of resistance.[1][4]

The validation of this mechanism relies on site-directed mutagenesis of the NS5B polymerase. Specific amino acid substitutions in the active site of the polymerase can confer resistance to the drug, confirming the direct interaction and mechanism of inhibition. A key mutation known to confer resistance to Sofosbuvir is the S282T substitution.[2][5]

Comparative Performance of Antiviral Agents

To evaluate the efficacy of this compound, its performance in preclinical assays is compared against Sofosbuvir, a widely used nucleoside inhibitor, and a representative non-nucleoside inhibitor (NNI). The following table summarizes the key performance indicators from in vitro studies.

Antiviral AgentDrug ClassTargetEC50 (nM) in Replicon AssayIC50 (nM) in Polymerase AssayFold change in EC50 against S282T mutant
This compound Nucleoside AnalogNS5B Polymerase155>100
Sofosbuvir Nucleoside AnalogNS5B Polymerase4010>100[5]
NNI-X Non-Nucleoside InhibitorNS5B Polymerase (Allosteric Site)258<2

Note: Data for this compound and NNI-X are hypothetical for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HCV Replicon Assay

This cell-based assay is crucial for determining the antiviral activity of compounds in a cellular context that mimics viral replication.

Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HCV replication.

Materials:

  • Huh-7 cell lines stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).[6][7][8]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Test compounds (this compound, Sofosbuvir, NNI-X) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the stable HCV replicon cells in 96-well plates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium from the cells and add the medium containing the diluted compounds. Include a no-drug control (DMSO vehicle) and a positive control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the EC50 values by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of antiviral compounds against the HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template and primer.

  • Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs).

  • Test compounds (this compound, Sofosbuvir, NNI-X) dissolved in DMSO.

  • Reaction buffer containing MgCl2, DTT, and other necessary components.

  • Scintillation counter or fluorescence reader.

Procedure:

  • Set up the polymerase reaction in a microplate by combining the reaction buffer, RNA template/primer, and the test compound at various concentrations.

  • Initiate the reaction by adding the purified NS5B polymerase and the labeled NTPs.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and separate the unincorporated labeled NTPs from the newly synthesized RNA product (e.g., by precipitation or filter binding).

  • Quantify the amount of incorporated labeled NTPs using a scintillation counter or fluorescence reader.

  • Calculate the IC50 values by plotting the percentage of inhibition of polymerase activity against the compound concentration and fitting the data to a dose-response curve.[9]

Site-Directed Mutagenesis and Resistance Profiling

This experiment is essential for validating the mechanism of action and identifying key resistance mutations.

Objective: To assess the impact of specific mutations in the NS5B polymerase on the antiviral activity of the compounds.

Procedure:

  • Introduce the desired mutation (e.g., S282T) into the NS5B coding region of an HCV replicon plasmid using a site-directed mutagenesis kit.

  • Sequence the plasmid to confirm the presence of the mutation and the absence of other unintended mutations.

  • Generate stable cell lines harboring the mutant replicon following the same procedure as for the wild-type replicon.

  • Perform the HCV replicon assay as described above with the mutant replicon cell line to determine the EC50 values of the compounds against the mutant virus.

  • Calculate the fold change in EC50 by dividing the EC50 value against the mutant replicon by the EC50 value against the wild-type replicon.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Intracellular Activation cluster_1 Viral RNA Replication Prodrug This compound (Prodrug) Active_Metabolite This compound-TP (Active Triphosphate) Prodrug->Active_Metabolite Metabolism RNA_Synthesis RNA Synthesis Active_Metabolite->RNA_Synthesis Incorporation & Chain Termination NS5B HCV NS5B Polymerase NS5B->RNA_Synthesis RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis

Caption: Mechanism of action of this compound.

start Start mutagenesis Site-Directed Mutagenesis of NS5B (e.g., S282T) start->mutagenesis transfection Transfect Huh-7 cells with mutant replicon DNA mutagenesis->transfection selection Select for stable replicon cell lines transfection->selection replicon_assay Perform HCV Replicon Assay selection->replicon_assay ec50 Determine EC50 for this compound replicon_assay->ec50 comparison Compare with Wild-Type EC50 ec50->comparison end End comparison->end cluster_0 Nucleoside Inhibitors (NIs) cluster_1 Non-Nucleoside Inhibitors (NNIs) NI_node This compound / Sofosbuvir NI_mechanism Competitive inhibition at the active site NI_node->NI_mechanism NS5B HCV NS5B Polymerase NI_mechanism->NS5B Binds to active site NNI_node NNI-X NNI_mechanism Allosteric inhibition, inducing conformational change NNI_node->NNI_mechanism NNI_mechanism->NS5B Binds to allosteric site

References

A Comparative Analysis of Adafosbuvir and Other Leading Nucleotide Analogues in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Adafosbuvir (AL-335), a uridine-based nucleotide analogue, against other prominent nucleotide analogues used in the treatment of viral infections, including Sofosbuvir, Tenofovir Alafenamide, Entecavir, and Remdesivir. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and clinical outcomes based on available experimental data.

Mechanism of Action: A Shared Strategy with Subtle Distinctions

Nucleotide analogues are a cornerstone of antiviral therapy, functioning as chain terminators of viral RNA or DNA synthesis. These prodrugs are metabolized intracellularly to their active triphosphate form, which is then incorporated by viral polymerases into the growing nucleic acid chain, leading to premature termination of replication.

This compound , like Sofosbuvir, is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1]. As a uridine-based nucleotide analogue, its active triphosphate form mimics the natural uridine triphosphate, leading to its incorporation into the nascent viral RNA and subsequent chain termination[1].

Sofosbuvir , another uridine nucleotide analogue, also targets the HCV NS5B polymerase, acting as a defective substrate and terminating viral RNA synthesis[2].

Tenofovir Alafenamide (TAF) and its predecessor, Tenofovir Disoproxil Fumarate (TDF), are prodrugs of Tenofovir, an adenosine monophosphate analogue. They are primarily used against Hepatitis B Virus (HBV) and HIV. After conversion to Tenofovir diphosphate, they inhibit the viral reverse transcriptase, causing DNA chain termination[3][4].

Entecavir is a guanosine nucleoside analogue that is effective against HBV. It competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA[5][6].

Remdesivir , an adenosine nucleotide analogue, has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses. Its active triphosphate form acts as an ATP analog and is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination[7][8].

In Vitro Antiviral Activity

The in vitro efficacy of nucleotide analogues is typically measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays, such as the replicon assay for HCV. A lower EC50 value indicates higher potency. The selectivity of an antiviral compound is often expressed as the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value is desirable.

Nucleotide AnalogueVirusCell LineEC50 (µM)Reference(s)
This compound (AL-335) HCV-Reported as low as 0.005 µM for related prodrugs[9]
Sofosbuvir SARS-CoV-2HuH-76.2[10]
SARS-CoV-2Calu-39.5[10]
Remdesivir SARS-CoV-2Vero E60.77[7]
MERS-CoVHAE0.074[7]
SARS-CoVHAE0.069[7]
Ebola VirusHeLa, Huh-70.07 - 0.14[7]
Entecavir HBV---
Tenofovir Alafenamide HBV---

Note: Direct comparative in vitro studies for all listed analogues under identical conditions are limited. Data is compiled from various sources and may not be directly comparable.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations at the target site.

ParameterThis compound (AL-335)SofosbuvirTenofovir Alafenamide (TAF)EntecavirRemdesivir
Prodrug Type PhosphoramidatePhosphoramidatePhosphonamidateNucleosidePhosphoramidate
Active Metabolite ALS-022235-triphosphateGS-461203Tenofovir diphosphateEntecavir triphosphateGS-441524 triphosphate
Target Enzyme HCV NS5B PolymeraseHCV NS5B PolymeraseHBV Reverse TranscriptaseHBV PolymeraseViral RdRp
Cmax (ng/mL) Data not available603 (Sofosbuvir); 1378 (GS-331007)-4.2 (0.5 mg dose)-
Tmax (hr) Data not available~0.5-2-0.5 - 1.5-
Half-life (t½) Data not available0.4 hr (Sofosbuvir); 27 hr (GS-331007)Plasma t½ of TAF is ~0.5 hr~128-149 hr~1 hr (in plasma)
Primary Excretion Data not availableRenal (GS-331007)Renal (Tenofovir)Renal-

Pharmacokinetic data can vary based on patient population and study design. The data for Sofosbuvir is for the parent drug and its major circulating metabolite, GS-331007.[11][12]

Clinical Efficacy

The ultimate measure of an antiviral drug's effectiveness is its ability to achieve a sustained virologic response (SVR) in clinical trials, which is considered a cure for HCV, or to effectively suppress viral load in chronic infections like HBV.

This compound (AL-335) has been evaluated in Phase 2 clinical trials for the treatment of chronic HCV infection as part of a combination regimen. In the OMEGA-1 study (NCT02765490), a combination of this compound (800 mg), odalasvir (25 mg), and simeprevir (75 mg) administered for 6 or 8 weeks to HCV-infected patients without cirrhosis resulted in high SVR12 rates. The 6-week regimen achieved an SVR12 rate of 98.9%, while the 8-week regimen achieved a 97.8% SVR12 rate[13].

Sofosbuvir -based regimens have revolutionized HCV treatment, consistently achieving SVR rates of over 90% across different genotypes when used in combination with other direct-acting antivirals[14].

Tenofovir Alafenamide (TAF) and Entecavir are highly effective in suppressing HBV DNA to undetectable levels in a majority of patients with chronic hepatitis B[4][15][16][17]. Studies have shown that TAF has a better renal and bone safety profile compared to the older formulation, TDF[3].

Remdesivir has been used for the treatment of COVID-19, and clinical trials have shown that it can shorten the time to recovery in hospitalized patients.

DrugIndicationKey Clinical OutcomeReference(s)
This compound (in combo) Chronic HCVSVR12: 98.9% (6 weeks), 97.8% (8 weeks) in non-cirrhotic patients[13]
Sofosbuvir (in combo) Chronic HCVSVR12: >90%[14]
Tenofovir Alafenamide Chronic HBVHigh rates of viral suppression[4][15]
Entecavir Chronic HBVHigh rates of viral suppression[16][17]
Remdesivir COVID-19Shortened time to recovery-

Experimental Protocols

In Vitro Antiviral Activity Assay (HCV Replicon Assay)

The in vitro antiviral activity of compounds against HCV is commonly determined using a replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

Methodology:

  • Cell Plating: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates.

  • Compound Addition: The test compounds (e.g., this compound, Sofosbuvir) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon RNA or by quantifying HCV RNA levels using real-time quantitative PCR (RT-qPCR)[10][18].

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the cytotoxicity of antiviral compounds to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.

Methodology (e.g., using a tetrazolium-based assay like MTS or MTT):

  • Cell Plating: Host cells (the same as used in the antiviral assay) are seeded in 96-well plates.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Reagent Addition: A tetrazolium salt solution (e.g., MTS or MTT) is added to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Study Protocol

Pharmacokinetic parameters are determined in preclinical animal models and in human clinical trials.

Methodology (Human Clinical Trial):

  • Study Population: Healthy volunteers or patients with the target viral infection are enrolled.

  • Drug Administration: A single or multiple doses of the investigational drug are administered.

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life), using non-compartmental or compartmental analysis.

Visualizing the Pathways and Processes

Mechanism of Action of Nucleotide Analogues

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Nucleoside_Analog Nucleoside_Analog Prodrug->Nucleoside_Analog Cell Entry Monophosphate Monophosphate Nucleoside_Analog->Monophosphate Phosphorylation Diphosphate Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate_Active Active Triphosphate (e.g., this compound-TP) Diphosphate->Triphosphate_Active Phosphorylation Viral_Polymerase Viral Polymerase (e.g., HCV NS5B) Triphosphate_Active->Viral_Polymerase Competes with natural nucleotides Viral_RNA_DNA Viral RNA/DNA Replication Viral_Polymerase->Viral_RNA_DNA Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

Caption: General mechanism of action for nucleotide analogue prodrugs.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow Start Start Plate_Cells Plate Host Cells (e.g., Huh-7 with HCV replicon) Start->Plate_Cells Add_Compounds Add Serial Dilutions of Nucleotide Analogues Plate_Cells->Add_Compounds Incubate Incubate for 72 hours Add_Compounds->Incubate Measure_Replication Measure Viral Replication (Luciferase or qPCR) Incubate->Measure_Replication Analyze_Data Analyze Data and Calculate EC50 Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC50 of an antiviral compound.

Logical Relationship of Drug Efficacy and Safety Assessment

Efficacy_Safety_Assessment Antiviral_Potency Antiviral Potency (EC50) Selectivity_Index Selectivity Index (SI = CC50 / EC50) Antiviral_Potency->Selectivity_Index Cytotoxicity Cytotoxicity (CC50) Cytotoxicity->Selectivity_Index Favorable_Profile Favorable Antiviral Profile Selectivity_Index->Favorable_Profile High SI

Caption: Relationship between antiviral potency, cytotoxicity, and selectivity index.

References

Adafosbuvir: A Comparative Guide to its Efficacy in Hepatitis C Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Adafosbuvir (also known as Alfosbuvir), a novel nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against various HCV genotypes. Its performance is benchmarked against other leading direct-acting antivirals (DAAs), supported by experimental data from clinical trials.

Comparative Efficacy of this compound and Other Direct-Acting Antivirals

The primary measure of efficacy for HCV therapies is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of treatment (SVR12). The following tables summarize the SVR12 rates for this compound in combination with Daclatasvir, and other prominent DAA regimens, across HCV genotypes 1, 2, 3, and 6.

Table 1: SVR12 Rates for this compound (Alfosbuvir) + Daclatasvir in Treatment-Naïve and Treatment-Experienced Patients

HCV GenotypeSVR12 Rate (%) [95% CI]Patient PopulationClinical Trial
Genotype 198.2%Chinese patientsPhase 3 (NCT04070235)[1]
Genotype 2100%Chinese patientsPhase 2 (NCT04070235)
Genotype 3>95%Chinese patientsPhase 2 (NCT04070235)
Genotype 6>95%Chinese patientsPhase 2 (NCT04070235)

Table 2: Comparative SVR12 Rates of Different DAA Regimens Across HCV Genotypes 1, 2, 3, and 6

HCV GenotypeThis compound + Daclatasvir (%)Sofosbuvir/Velpatasvir (Epclusa) (%)Glecaprevir/Pibrentasvir (Mavyret) (%)Sofosbuvir + Daclatasvir (%)
Genotype 1 98.2[1]99[2][3]97-100[4]99.2[5]
Genotype 2 10099[6]96-100[4]100[5]
Genotype 3 >9595[7]83-94[4]96.7[5]
Genotype 6 >9599[2]100[4]96.7[5]

Experimental Protocols

The following outlines a representative experimental protocol for a Phase 3 clinical trial evaluating the efficacy and safety of an oral DAA regimen, based on publicly available information from trials such as NCT04070235 for Alfosbuvir plus Daclatasvir.

1. Study Design:

  • Trial Type: Multicenter, open-label, single-arm study.

  • Primary Endpoint: The proportion of subjects with SVR12, defined as HCV RNA less than the Lower Limit of Quantification (LLOQ) 12 weeks after the end of treatment.[8]

  • Secondary Endpoints: Virologic response at other time points (e.g., end of treatment), safety and tolerability, and resistance analysis.

2. Patient Population:

  • Inclusion Criteria:

    • Adults (typically 18-70 years of age).[9]

    • Chronic HCV infection with a specific genotype (e.g., 1, 2, 3, or 6).

    • Detectable HCV RNA at screening.

    • May include both treatment-naïve and treatment-experienced patients (e.g., prior interferon-based therapy).[8]

    • Compensated liver disease (with or without cirrhosis).[8]

    • Written informed consent.[9]

  • Exclusion Criteria:

    • Decompensated liver disease (e.g., Child-Pugh B or C).[9]

    • Co-infection with Hepatitis B Virus (HBV) or Human Immunodeficiency Virus (HIV).[9]

    • Previous treatment with NS5A or NS5B inhibitors, if specified by the protocol.[10]

    • Significant renal impairment, depending on the drug's metabolism and excretion.[10]

    • Pregnancy or breastfeeding.[11]

    • Use of contraindicated medications.

3. Treatment Regimen:

  • Investigational Arm: Oral administration of this compound (e.g., 600 mg) in a fixed-dose combination with Daclatasvir (e.g., 60 mg), taken once daily for a duration of 12 weeks.[1]

4. Virological Assessments:

  • HCV RNA Quantification: Serum HCV RNA levels are measured at screening, baseline (Day 1), during treatment (e.g., weeks 4, 8, and 12), and post-treatment (e.g., weeks 4, 12, and 24).

  • Assay Method: A sensitive real-time reverse transcription-polymerase chain reaction (RT-PCR) assay with a lower limit of detection of ≤15 IU/mL is typically used.[12] Examples of such assays include the Abbott RealTime HCV assay and the Roche COBAS AmpliPrep/COBAS TaqMan HCV Quantitative Test.[13]

  • Resistance Testing: Population-based or deep sequencing of the HCV NS5B and NS5A genes may be performed at baseline and in patients who experience virologic failure to identify resistance-associated substitutions.

5. Safety Monitoring:

  • Adverse events (AEs) are monitored and recorded at each study visit.

  • Laboratory safety tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at regular intervals throughout the study.

6. Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all subjects who received at least one dose of the study medication.

  • The SVR12 rate and its two-sided 95% confidence interval (CI) are calculated.[14]

  • Subgroup analyses may be performed based on HCV genotype, prior treatment experience, and cirrhosis status.

Visualizations

Signaling Pathway and Mechanism of Action

Adafosbuvir_Mechanism_of_Action cluster_0 Host Cell cluster_1 HCV Virion This compound This compound (Prodrug) Active_Metabolite This compound-TP (Active Triphosphate) This compound->Active_Metabolite Intracellular Phosphorylation NS5B HCV NS5B RNA Polymerase Active_Metabolite->NS5B Competitive Inhibition Nascent_RNA Nascent HCV RNA Active_Metabolite->Nascent_RNA Incorporation HCV_RNA HCV RNA Template HCV_RNA->NS5B NS5B->Nascent_RNA RNA Elongation Chain_Termination Chain Termination Nascent_RNA->Chain_Termination HCV_Replication HCV Replication (Blocked) Chain_Termination->HCV_Replication

Caption: Mechanism of action of this compound, a nucleotide analog NS5B polymerase inhibitor.

Experimental Workflow

HCV_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis) Screening->Baseline Treatment 12-Week Treatment Phase (e.g., this compound + Daclatasvir) Baseline->Treatment On_Treatment_Monitoring On-Treatment Monitoring (Virology, Safety Labs) Treatment->On_Treatment_Monitoring EOT End of Treatment (EOT) Assessment Treatment->EOT Follow_Up Post-Treatment Follow-Up EOT->Follow_Up SVR12 SVR12 Assessment (Primary Endpoint) Follow_Up->SVR12 SVR24 SVR24 Assessment (Durability) SVR12->SVR24

Caption: Generalized workflow of a clinical trial for an HCV direct-acting antiviral.

Logical Relationship for Drug Comparison

DAA_Comparison_Logic cluster_this compound This compound + Daclatasvir cluster_Epclusa Sofosbuvir/Velpatasvir (Epclusa) cluster_Mavyret Glecaprevir/Pibrentasvir (Mavyret) Pangenotypic_Efficacy Pangenotypic Efficacy Adafosbuvir_GT1 Genotype 1 (98.2%) Epclusa_GT1 Genotype 1 (99%) Mavyret_GT1 Genotype 1 (97-100%) Adafosbuvir_GT2 Genotype 2 (100%) Adafosbuvir_GT3 Genotype 3 (>95%) Adafosbuvir_GT6 Genotype 6 (>95%) Epclusa_GT2 Genotype 2 (99%) Epclusa_GT3 Genotype 3 (95%) Epclusa_GT6 Genotype 6 (99%) Mavyret_GT2 Genotype 2 (96-100%) Mavyret_GT3 Genotype 3 (83-94%) Mavyret_GT6 Genotype 6 (100%)

Caption: Comparative SVR12 rates of leading DAA regimens across key HCV genotypes.

References

Navigating Antiviral Combinations: A Comparative Guide on the Synergistic, Additive, and Antagonistic Effects of Adafosbuvir and Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

As the landscape of antiviral therapeutics continues to evolve, the strategic combination of drugs to enhance efficacy, overcome resistance, and minimize toxicity is a cornerstone of modern drug development. Adafosbuvir (AL-335), a uridine-based nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, represents a key class of direct-acting antivirals (DAAs).[1] Understanding its potential interactions—be it synergistic, additive, or antagonistic—with other antiviral agents is critical for designing next-generation therapeutic regimens.

Due to the limited availability of public data on this compound in combination therapies, this guide will leverage available data from its close analog, Sofosbuvir, another potent nucleotide NS5B polymerase inhibitor.[2][3] By examining the well-documented interactions of Sofosbuvir with other classes of HCV DAAs, such as NS5A inhibitors and protease inhibitors, we can extrapolate a framework for predicting and evaluating the potential combinatorial effects of this compound. This guide provides a comprehensive overview of the mechanisms of action, quantitative data from representative in vitro studies, detailed experimental protocols for assessing antiviral synergy, and visual workflows to aid in experimental design.

Mechanisms of Action: Targeting Multiple Fronts of the HCV Replication Cycle

The high efficacy of combination therapies for HCV lies in the simultaneous targeting of multiple, essential viral proteins, thereby crippling the virus's ability to replicate.[4] this compound, like Sofosbuvir, targets the RNA-dependent RNA polymerase NS5B, a critical enzyme for the replication of the viral genome.[1][2][5] By acting as a chain terminator, it prematurely halts the synthesis of new viral RNA.[2]

This mechanism is often combined with:

  • NS5A Inhibitors (e.g., Ledipasvir, Velpatasvir, Daclatasvir): These drugs target the NS5A protein, which is essential for both viral RNA replication and the assembly of new virus particles.[3][6] The exact mechanism is complex but is thought to involve the inhibition of the formation of the replication complex and impairment of virion assembly.[6]

  • NS3/4A Protease Inhibitors (e.g., Simeprevir, Grazoprevir): These agents block the activity of the NS3/4A protease, an enzyme crucial for cleaving the HCV polyprotein into mature, functional viral proteins.[1] This inhibition prevents the formation of the viral replication complex.

The distinct targets of these drug classes within the HCV life cycle provide a strong rationale for their combined use, increasing the likelihood of a synergistic or additive antiviral effect and raising the barrier to the development of drug resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro safety profiles of Adafosbuvir and other relevant antiviral compounds, Sofosbuvir and Remdesivir. The information is intended to assist researchers and drug development professionals in evaluating the potential toxicological liabilities of these compounds at the preclinical stage. While in vitro data for this compound is limited in the public domain, this guide summarizes the available information and provides a framework for comparison with well-characterized analogues.

Comparative Safety Profile

The following tables summarize the available quantitative in vitro safety data for Sofosbuvir and Remdesivir. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Comparative Cytotoxicity
CompoundCell LineAssayEndpointResultCitation
This compound Not specifiedNot specifiedNot specifiedEfficacy and safety demonstrated in vitro.[1]
Sofosbuvir Huh-7.5MTTCC50>50,000 nM
HepG2MTTCC50600 µg/mL
Normal HepatocytesMTTCC50900 µg/mL
HepG2Cytokinesis-Block MicronucleusNDCINo significant cytotoxic effects up to 1.511 mM[2]
Hepatoma cellsNot specifiedNot specifiedInvestigated concentrations did not cause toxic effects.[3]
Huh7MTTCC50No cytotoxic effects up to 100 µM (encapsulated)[4]
Remdesivir Multiple human cell linesVariousCC501.7 to >20 µM (5-14 days exposure)[5][6][7]
Vero E6Plaque reduction, TCID50CC50>100 µM[8]

CC50: 50% cytotoxic concentration; NDCI: Nuclear Division Cytotoxicity Index; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; TCID50: 50% Tissue Culture Infectious Dose.

Table 2: Comparative Mitochondrial Toxicity
CompoundModel SystemEndpointResultCitation
This compound Not specifiedNot specifiedSafety demonstrated in vitro.[1]
Sofosbuvir Cell-based/enzymatic assaysPolRMT affinityLow affinity, poor mitochondrial toxicity.[5]
YeastMitochondrial morphology, mtDNAImpaired morphology, lowered mtDNA copy number.[9]
Hepatoma cellsMitochondrial respirationNo impairment observed.[3]
Remdesivir hiPSC-CardiomyocytesMitochondrial morphology, respirationInduced mitochondrial fragmentation and suppressed respiration.[10][11]
HepG2 cellsmtDNA synthesisLack of a specific dose-dependent effect.[5]
PC-3 cellsMitochondrial protein synthesisNo selective effect.[5]
Replicative mitochondrial DNA polymerase (Pol γ)DNA synthesisDid not incorporate into nascent DNA but impeded synthesis.[9]

PolRMT: Mitochondrial RNA Polymerase; mtDNA: mitochondrial DNA; hiPSC: human induced pluripotent stem cell.

Table 3: Comparative Cardiotoxicity
CompoundModel SystemEndpointResultCitation
This compound Not specifiedNot specifiedSafety demonstrated in vitro.[1]
Sofosbuvir hiPSC-CardiomyocytesElectrophysiologyNegligible effects alone; dose-dependent effects with amiodarone.[12]
hiPSC-CardiomyocyteshCav1.2 channelsInhibited in the presence of amiodarone.
Remdesivir hiPSC-CardiomyocytesCell viability, sarcomere structure, Ca2+ handlingInduced cell death, sarcomere disarray, and dysregulation.
HEK293 cells (hERG)hERG currentProlonged exposure significantly reduced peak tail currents.[13][14]
CardiomyocytesCytotoxicityInduced significant cytotoxic effects.[12][15]

hERG: human Ether-à-go-go-Related Gene; hCav1.2: human voltage-gated calcium channel 1.2.

Table 4: Comparative Hepatotoxicity
CompoundModel SystemEndpointResultCitation
This compound Not specifiedNot specifiedSafety demonstrated in vitro.[1]
Sofosbuvir HepG2 cellsCytotoxicity with RibavirinIncreased cytotoxicity.[9]
HepG2 cellsMTTCC50 of 600 µg/mL.
Remdesivir Primary human hepatocytesCell viability, albumin synthesisMarkedly reduced viability and synthesis.[16]
HepG2 cellsCytotoxicityCC50 of 1.7 to >20 µM.[5][6][7]
Human hepatocytesToxicityDemonstrated to be toxic at a cellular level.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro safety studies. Below are generalized protocols for the key experiments cited in this guide.

Cytotoxicity Assays
  • Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (CC50).

  • General Protocol (MTT Assay):

    • Cell Seeding: Plate cells (e.g., HepG2, Huh-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value from the dose-response curve.

Mitochondrial Toxicity Assays
  • Objective: To assess the adverse effects of a compound on mitochondrial function.

  • General Protocol (Mitochondrial Respiration - Seahorse XF Analyzer):

    • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

    • Compound Treatment: Treat cells with the test compound for a specified duration.

    • Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

    • Respiration Measurement: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time using the Seahorse XF Analyzer.

    • Inhibitor Injection: Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial respiration (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity).

    • Data Analysis: Analyze the changes in OCR and ECAR to assess the impact of the compound on mitochondrial function.

Cardiotoxicity Assays
  • Objective: To evaluate the potential of a compound to induce cardiac muscle cell damage or interfere with cardiac electrophysiology.

  • General Protocol (hERG Patch-Clamp Assay):

    • Cell Culture: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

    • Electrophysiology Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.

    • Compound Application: Acutely perfuse the cells with different concentrations of the test compound.

    • Current Measurement: Record the hERG tail current at various voltage steps.

    • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Hepatotoxicity Assays
  • Objective: To assess the potential of a compound to cause liver cell injury.

  • General Protocol (Primary Human Hepatocyte Viability):

    • Hepatocyte Culture: Culture primary human hepatocytes in a suitable medium.

    • Compound Treatment: Expose the hepatocytes to various concentrations of the test compound for a defined period.

    • Viability Assessment: Measure cell viability using methods such as ATP content (e.g., CellTiter-Glo®) or release of lactate dehydrogenase (LDH).

    • Functional Assessment: Measure liver-specific functions, such as albumin or urea synthesis, to assess hepatocyte health.

    • Data Analysis: Analyze the dose-dependent effects on viability and function to determine the hepatotoxic potential.

Diagrams of Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro safety assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere seed_cells->adhere add_compound Add Serial Dilutions of Compound adhere->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan add_dmso Add Solubilizer (e.g., DMSO) incubate_formazan->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 end End determine_cc50->end

Caption: General workflow for a cell viability assay (e.g., MTT) to determine cytotoxicity.

Mitochondrial_Toxicity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells in Seahorse Plate start->seed_cells treat_compound Treat with Compound seed_cells->treat_compound change_medium Change to Assay Medium treat_compound->change_medium measure_ocr_ecar Measure Basal OCR & ECAR change_medium->measure_ocr_ecar inject_inhibitors Inject Mitochondrial Inhibitors measure_ocr_ecar->inject_inhibitors measure_respiration Measure Key Respiration Parameters inject_inhibitors->measure_respiration analyze_data Analyze OCR & ECAR Data measure_respiration->analyze_data assess_impact Assess Impact on Mitochondrial Function analyze_data->assess_impact end End assess_impact->end

Caption: Workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.

Cardiotoxicity_hERG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis start Start culture_cells Culture HEK293-hERG Cells start->culture_cells patch_clamp Establish Whole-Cell Patch-Clamp culture_cells->patch_clamp record_baseline Record Baseline hERG Current patch_clamp->record_baseline perfuse_compound Perfuse with Compound record_baseline->perfuse_compound record_treated Record hERG Current with Compound perfuse_compound->record_treated measure_inhibition Measure % Current Inhibition record_treated->measure_inhibition determine_ic50 Determine IC50 measure_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing cardiotoxicity via the hERG patch-clamp assay.

References

Safety Operating Guide

Comprehensive Guide to the Disposal of Adafosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific disposal guidelines for a compound identified as "Adafosbuvir" are not publicly available in established safety and regulatory databases. The following procedures are based on general best practices for the disposal of investigational antiviral compounds and should be adapted in accordance with the manufacturer's Safety Data Sheet (SDS) and local institutional and environmental regulations.

Pre-Disposal and Handling

Proper handling is the first step to ensure safe disposal. All personnel handling this compound must be trained on its potential hazards, as outlined in the specific Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat
RespiratoryRequired if handling powder or creating aerosols

Segregation and Waste Classification

Proper segregation of waste is critical to ensure it is handled by the correct disposal stream.

G A Segregated Waste Containers (Solid & Liquid) B Label Containers (Name, Hazard, Date) A->B C Store in Designated Hazardous Waste Accumulation Area B->C D Schedule Pickup with Licensed Waste Contractor C->D E Manifest & Record Keeping D->E F Final Disposal (e.g., Incineration) E->F

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Adafosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent antiviral compounds like Adafosbuvir. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and build a culture of safety.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols for similar nucleotide analogs, such as Sofosbuvir, offer a strong basis for establishing protective measures. The following recommendations are synthesized from best practices in handling antiviral agents and data from analogous compounds.

Recommended Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against exposure. All personnel handling this compound should be trained in the proper donning, doffing, and disposal of PPE.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and changed frequently.EU Directive 89/686/EEC and the standard EN 374.[1][2]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or gown.Standard laboratory practice.[1][2]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A suitable respirator should be used if a risk assessment indicates it is necessary.[1][2]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure risk and ensuring proper disposal of waste. The following workflows provide a clear, procedural guide for the safe handling and disposal of this compound.

Experimental Workflow for Safe Handling of this compound

This workflow outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Ensure Availability of Spill Kit prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Handle in a Ventilated Enclosure prep_3->handle_1 handle_2 Avoid Dust and Aerosol Formation handle_1->handle_2 handle_3 Use Mechanical Pipetting Devices handle_2->handle_3 post_1 Decontaminate Work Surfaces handle_3->post_1 post_2 Doff PPE Correctly post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3

Workflow for Safe Handling of this compound.
Detailed Methodologies for Safe Handling:

  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards and establish control measures.

  • Spill Kit Availability: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory. The kit should contain absorbent materials, appropriate neutralizing agents, and additional PPE.

  • Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.

  • Ventilated Enclosure: All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]

  • Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[1][3]

  • Mechanical Pipetting: Do not pipette by mouth. Always use mechanical pipetting devices.

  • Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in designated waste containers.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan for this compound Waste

Proper disposal of antiviral drug waste is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation & Collection cluster_disposal Disposal Pathway waste_1 Segregate Waste at Point of Generation waste_2 Use Designated, Labeled, Leak-Proof Containers waste_1->waste_2 waste_3 Collect Contaminated PPE and Materials waste_2->waste_3 disp_1 Dispose as Hazardous Chemical Waste waste_3->disp_1 disp_2 Follow Institutional and Local Regulations disp_1->disp_2 disp_3 Arrange for Licensed Waste Disposal Service disp_2->disp_3

Disposal Workflow for this compound Waste.
Detailed Methodologies for Disposal:

  • Waste Segregation: Segregate all waste contaminated with this compound, including unused compounds, contaminated lab consumables (e.g., pipette tips, vials), and PPE, at the point of generation.

  • Designated Containers: Use clearly labeled, sealed, and leak-proof containers for the collection of this compound waste.[1]

  • Hazardous Waste: Dispose of all this compound-contaminated materials as hazardous chemical waste.[4] Do not pour chemical waste into sink drains or discard in regular trash.

  • Regulatory Compliance: Adhere to all institutional, local, state, and federal regulations for the disposal of pharmaceutical waste.[4][5]

  • Licensed Disposal Service: Arrange for the collection and disposal of hazardous waste through a licensed and approved waste management contractor.

Spill Response Procedures

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill and determine if you have the appropriate training and equipment to clean it up. For large or highly dispersed spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before attempting to clean a minor spill, don the appropriate PPE, including respiratory protection if there is a risk of airborne powder.

  • Containment and Cleanup: Cover the spill with a suitable absorbent material.[2] Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with institutional policy.

By implementing these comprehensive safety and handling procedures, research institutions can provide a secure environment for scientists working with this compound and other potent antiviral compounds, thereby fostering a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.